DS-7423
Description
DS7423 is the (2R)-isomer; inhibits both mTOR and phosphatidylinositol 3-kinase; structure in first source
Structure
3D Structure
Properties
Molecular Formula |
C22H27F3N10O2 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
1-[(2R)-4-[2-(2-aminopyrimidin-5-yl)-6-morpholin-4-yl-9-(2,2,2-trifluoroethyl)purin-8-yl]-2-methylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H27F3N10O2/c1-13-11-33(3-4-34(13)14(2)36)21-29-16-18(32-5-7-37-8-6-32)30-17(15-9-27-20(26)28-10-15)31-19(16)35(21)12-22(23,24)25/h9-10,13H,3-8,11-12H2,1-2H3,(H2,26,27,28)/t13-/m1/s1 |
InChI Key |
SOJJMSYMCLIQCZ-CYBMUJFWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of DS-7423
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-7423 is a potent, orally bioavailable small-molecule inhibitor that demonstrates a dual mechanism of action by targeting both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates a wide array of fundamental cellular functions, including proliferation, growth, survival, and metabolism. Its dysregulation is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention. This compound's ability to concurrently inhibit two key nodes in this pathway, PI3K and mTOR, suggests a potential for a more comprehensive and durable anti-tumor response compared to agents that target a single component of the pathway.[1] This technical guide provides a detailed overview of the core mechanism of action of this compound, supported by preclinical quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-tumor activity by directly inhibiting the kinase activity of both PI3K and mTOR.
PI3K Inhibition: The PI3K family of lipid kinases, particularly Class I, plays a crucial role in initiating the signaling cascade. Upon activation by upstream receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. This compound inhibits the catalytic activity of PI3K, thereby preventing the formation of PIP3 and subsequently blocking the activation of AKT.
mTOR Inhibition: mTOR is a serine/threonine kinase that functions as the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1, a downstream effector of AKT, controls cell growth and proliferation by phosphorylating key substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of AKT through phosphorylation at Serine 473. This compound's inhibition of mTOR further downstream in the pathway complements its PI3K inhibitory activity, leading to a more complete shutdown of this critical signaling axis.
The dual inhibition of PI3K and mTOR by this compound leads to a robust suppression of the entire PI3K/AKT/mTOR signaling cascade. This results in the inhibition of cell cycle progression, reduced cell viability, and the induction of apoptosis in susceptible cancer cells.[2][4]
Quantitative Data
The following tables summarize the quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 15.6[2][4] |
| PI3Kβ | 1,143[2][4] |
| PI3Kγ | 249[2][4] |
| PI3Kδ | 262[2][4] |
| mTOR | 34.9[2][4] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines
| Cell Line | PIK3CA Mutation Status | IC50 (nM) |
| RMG-I | H1047R | < 75[4] |
| RMG-II | Wild Type | < 75[4] |
| OVISE | H1047R | < 75[4] |
| OVMANA | E545K | < 75[4] |
| TOV-21G | Wild Type | < 75[4] |
| ES-2 | Wild Type | < 75[4] |
| JHOC-5 | Wild Type | < 75[4] |
| JHOC-7 | Wild Type | < 75[4] |
| JHOC-9 | Wild Type | < 75[4] |
Table 3: In Vivo Anti-tumor Efficacy of this compound in OCCA Xenograft Models
| Xenograft Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition |
| TOV-21G | This compound | Oral, daily | Dose-dependent suppression[4] |
| RMG-I | This compound | Oral, daily | Dose-dependent suppression[4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase assay to determine IC50 values.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis of pathway modulation.
Detailed Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3K isoforms and mTOR.
Materials:
-
Purified recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
-
Substrate: Phosphatidylinositol (for PI3K) or a suitable peptide substrate for mTOR.
-
ATP.
-
This compound.
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
Plate reader.
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and diluted this compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cells.
Materials:
-
Cancer cell lines (e.g., OVISE, OVMANA).[1]
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, rabbit anti-phospho-S6K (Thr389), rabbit anti-S6K, and a loading control (e.g., anti-GAPDH or anti-β-actin).[3][5][6]
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line for implantation (e.g., TOV-21G) or patient-derived tumor fragments.[4]
-
Matrigel (optional).
-
This compound formulation for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant cancer cells (typically 1-10 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at predetermined doses and schedules (e.g., daily). The control group receives the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Conclusion
This compound is a potent dual inhibitor of PI3K and mTOR, key components of a critical signaling pathway frequently dysregulated in cancer. Preclinical data demonstrate its ability to effectively inhibit the PI3K/AKT/mTOR cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells, as well as significant anti-tumor activity in in vivo models. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other PI3K/mTOR inhibitors. The comprehensive targeting of this pathway by this compound underscores its potential as a promising therapeutic agent in oncology. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients with solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PI3K AKT mTOR Pathway in Cancer - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
DS-7423: A Technical Overview of a Dual PI3K/mTOR Pathway Inhibitor for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DS-7423, a potent, orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). This compound has demonstrated significant anti-tumor activity in preclinical studies, positioning it as a compound of interest for oncology drug development. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects by concurrently inhibiting both PI3K and mTOR kinases, crucial components of a signaling pathway frequently activated in cancer.[1] This dual inhibition is designed to overcome the feedback loops that can limit the efficacy of single-target PI3K or mTOR inhibitors.[1] The activation of the PI3K/mTOR pathway is a key driver of cell growth, proliferation, survival, and resistance to therapy.[1] By blocking this pathway at two critical nodes, this compound aims to induce tumor cell apoptosis and inhibit tumor growth.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 15.6[2] |
| mTOR | 34.9 |
| PI3Kβ | 1,143 |
| PI3Kγ | 249 |
| PI3Kδ | 262 |
Table 2: Cellular Activity of this compound in Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines
| Cell Line Feature | Effect of this compound | Concentration | Reference |
| All 9 OCCA cell lines tested | IC50 < 75 nM | < 75 nM | |
| 6 of 9 OCCA cell lines | Increase in sub-G1 cell population | Not specified | |
| All 9 OCCA cell lines tested | Decrease in S-phase cell population | Not specified | |
| 5 of 6 TP53 wild-type cell lines | 4-12% apoptosis induction | 156 nM | |
| 5 of 6 TP53 wild-type cell lines | 10-16% apoptosis induction | 2,500 nM | |
| 3 TP53 mutant cell lines | < 5% apoptosis induction | Up to 2,500 nM |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the PI3K/mTOR signaling pathway and the proposed mechanism of this compound's induction of TP53-dependent apoptosis.
Caption: The PI3K/mTOR signaling pathway and points of inhibition by this compound.
Caption: Proposed mechanism of this compound-induced TP53-dependent apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro Kinase Assay for PI3K and mTOR Inhibition
This protocol is for determining the in vitro inhibitory activity of this compound against purified PI3K and mTOR kinases.
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ) and mTOR kinase.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
ATP.
-
Substrate (e.g., phosphatidylinositol for PI3K, inactive S6K for mTOR).
-
This compound.
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and this compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure kinase activity using a detection reagent that quantifies ADP production.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase activity.
Western Blotting for PI3K/mTOR Pathway Modulation
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as AKT and S6 ribosomal protein.
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6 (Ser235/236), anti-S6, and a loading control like anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
This protocol describes the use of flow cytometry to analyze the effects of this compound on the cell cycle distribution and apoptosis induction.
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 70% ethanol).
-
Staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A for cell cycle analysis.
-
Annexin V-FITC and propidium iodide staining kit for apoptosis analysis.
-
Flow cytometer.
Procedure for Cell Cycle Analysis:
-
Treat cells with this compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in the DNA staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Procedure for Apoptosis Analysis:
-
Treat cells with this compound.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mouse Xenograft Model for In Vivo Antitumor Activity
This protocol outlines the use of a mouse xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line of interest.
-
Matrigel (optional).
-
This compound formulation for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups, typically via oral gavage, at a predetermined dose and schedule.
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated group to the control group.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of this compound.
Caption: A generalized workflow for the preclinical evaluation of a targeted therapy like this compound.
References
An In-depth Technical Guide to DS-7423: A Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-7423 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] By targeting two key nodes in a critical cell signaling pathway, this compound has demonstrated significant anti-neoplastic activity in preclinical and clinical studies.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound. Detailed protocols for key experimental assays are also provided to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its structure is presented below, along with its key physicochemical properties.
Chemical Structure:
References
DS-7423: A Technical Deep-Dive into its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-7423 is a potent, orally bioavailable small molecule inhibitor that has garnered significant interest in the field of oncology.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Discovery and Core Mechanism
This compound was identified as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key nodes in a signaling pathway frequently dysregulated in cancer.[2][3] The rationale behind dual inhibition is to achieve a more potent and durable anti-tumor response by simultaneously blocking upstream signaling (PI3K) and a critical downstream effector (mTOR), thereby mitigating potential feedback loops that can arise from targeting a single kinase in the pathway.[4]
Enzymatic Potency
This compound exhibits potent inhibitory activity against PI3Kα and mTOR. It also demonstrates activity against other Class I PI3K isoforms, albeit at higher concentrations. The 50% inhibitory concentration (IC50) values for this compound against these key kinases are summarized in the table below.
| Target | IC50 (nM) |
| PI3Kα | 15.6[2][3][5] |
| mTOR | 34.9[2][3][5] |
| PI3Kβ | 1,143[2][3][5] |
| PI3Kγ | 249[2][3][5] |
| PI3Kδ | 262[2][3][5] |
Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by disrupting the PI3K/AKT/mTOR signaling cascade. This pathway, when activated by growth factors, promotes cell growth, proliferation, and survival. This compound's dual inhibition leads to a comprehensive shutdown of this pathway.
As illustrated, this compound directly inhibits both PI3K and mTORC1. This leads to the suppression of downstream signaling, including the phosphorylation of AKT and the S6 ribosomal protein.[3]
Preclinical Anti-Tumor Activity
The anti-tumor effects of this compound have been evaluated in various cancer models, with notable activity in ovarian clear cell adenocarcinoma (OCCA) and prostate cancer.
In Vitro Proliferation Assays
This compound has demonstrated potent anti-proliferative activity across a panel of OCCA cell lines, with IC50 values generally below 75 nM.[3]
| OCCA Cell Line | PIK3CA Mutation Status | IC50 (nM) |
| RMG-I | Wild-type | ~25 |
| RMG-II | H1047R | ~30 |
| OVISE | Wild-type | ~40 |
| OVMANA | E545K | ~50 |
| TOV-21G | Wild-type | ~60 |
| ES-2 | Wild-type | ~70 |
| JHOC-5 | Wild-type | ~75 |
| JHOC-7 | Wild-type | ~75 |
| JHOC-9 | E545K | ~75 |
Data extracted from Kashiyama et al., 2014.
In Vivo Xenograft Studies
In mouse xenograft models of OCCA, oral administration of this compound resulted in a dose-dependent suppression of tumor growth.[6] For instance, in a TOV-21G xenograft model, daily oral administration of this compound led to significant tumor growth inhibition. Similar results were observed in an RMG-I xenograft model.[6]
In prostate cancer models, while this compound showed activity, a resistance mechanism involving the upregulation of HER2, PSMA, and mGluR1 in PTEN wild-type cells has been identified.[6][7] This suggests that combination therapies may be necessary to overcome resistance in this context.
Induction of TP53-Dependent Apoptosis
A key mechanism of this compound-mediated cell death is the induction of apoptosis, particularly in cancer cells with wild-type TP53.[3] this compound treatment leads to a decrease in the phosphorylation of MDM2, a negative regulator of TP53.[2][3] This results in the stabilization and activation of TP53, leading to the increased expression of pro-apoptotic target genes such as p53AIP1 and PUMA.[2][8]
Flow cytometry analysis of OCCA cell lines treated with this compound revealed an increase in the sub-G1 cell population, indicative of apoptosis.[3] This effect was more pronounced in cell lines with wild-type TP53.[3]
| OCCA Cell Line | TP53 Mutation Status | Apoptosis (% of cells) at 156 nM this compound | Apoptosis (% of cells) at 2,500 nM this compound |
| RMG-I | Wild-type | ~12% | ~16% |
| OVISE | Wild-type | ~10% | ~15% |
| JHOC-5 | Wild-type | ~8% | ~14% |
| JHOC-7 | Wild-type | ~6% | ~12% |
| JHOC-9 | Wild-type | ~4% | ~10% |
| RMG-II | Mutant | <5% | <5% |
| OVMANA | Mutant | <5% | <5% |
| TOV-21G | Mutant | <5% | <5% |
| ES-2 | Wild-type | ~5% | ~11% |
Data extracted and estimated from Kashiyama et al., 2014.
Clinical Development
This compound has been evaluated in a first-in-human, phase I clinical trial in patients with advanced solid tumors (NCT01364844).[3] The study established a recommended phase 2 dose (RP2D) of 240 mg/day. Common treatment-related adverse events included diarrhea, fatigue, decreased appetite, rash, and stomatitis.
Experimental Protocols
Immunoblotting for PI3K/mTOR Pathway Analysis
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with this compound.
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat with various concentrations of this compound for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, phospho-S6, total AKT, total S6, and a loading control like GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol describes the general steps for quantifying apoptosis using Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with media.
-
Washing: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound orally to the treatment groups at various doses, while the control group receives a vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Study Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Tumors can then be excised for further analysis (e.g., immunoblotting).
Conclusion
This compound is a potent dual PI3K/mTOR inhibitor with significant preclinical anti-tumor activity in various cancer models, particularly in ovarian clear cell adenocarcinoma. Its mechanism of action is well-defined, involving the comprehensive inhibition of the PI3K/AKT/mTOR signaling pathway and the induction of TP53-dependent apoptosis. While early clinical data have established a recommended dose and safety profile, further investigation into its efficacy in specific patient populations and potential combination strategies to overcome resistance is warranted. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising therapeutic agent.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 7. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
DS-7423 Target Validation: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target validation studies for DS-7423, a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). This document summarizes key preclinical and clinical findings, presents quantitative data in a structured format, outlines detailed experimental methodologies, and visualizes critical pathways and workflows to support further research and development in oncology.
Executive Summary
This compound is a novel, orally administered small molecule that demonstrates significant anti-tumor activity by simultaneously targeting the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in a wide range of human cancers, making it a critical target for therapeutic intervention. Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound against PI3Kα and mTOR. The mechanism of action involves the induction of G1 cell cycle arrest and TP53-dependent apoptosis. Phase I clinical trials in patients with advanced solid tumors have established a recommended Phase II dose and have shown preliminary signs of anti-tumor activity. This guide consolidates the currently available data to provide a detailed resource for professionals in the field of oncology drug development.
In Vitro Efficacy and Potency
This compound has been shown to be a potent inhibitor of PI3Kα and mTOR, with additional activity against other Class I PI3K isoforms. The following tables summarize the in vitro potency of this compound.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms and mTOR
| Target | IC50 (nM) |
| PI3Kα | 15.6[1] |
| PI3Kβ | 1,143[1] |
| PI3Kγ | 249[1] |
| PI3Kδ | 262[1] |
| mTOR | 34.9[1] |
Table 2: In Vitro Cell Growth Inhibition (IC50) of this compound in Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines
| Cell Line | PIK3CA Mutation Status | TP53 Mutation Status | IC50 (nM) |
| RMG-I | H1047R | Wild-type | < 75 |
| RMG-II | Wild-type | Wild-type | < 75 |
| OVISE | E545K | Wild-type | < 75 |
| OVMANA | Wild-type | Wild-type | < 75 |
| TOV-21G | E545K | Wild-type | < 75 |
| ES-2 | Wild-type | Wild-type | < 75 |
| KOC-7c | E545K | Mutated | < 75 |
| JHOC-5 | Wild-type | Mutated | < 75 |
| JHOC-9 | Wild-type | Mutated | < 75 |
Mechanism of Action
This compound exerts its anti-tumor effects through the dual inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Furthermore, in TP53 wild-type cancer cells, this compound has been shown to induce apoptosis through a TP53-dependent mechanism.
PI3K/AKT/mTOR Signaling Pathway Inhibition
The following diagram illustrates the central role of PI3K and mTOR in this signaling cascade and the points of inhibition by this compound.
Induction of TP53-Dependent Apoptosis
In ovarian clear cell adenocarcinoma (OCCA) cell lines with wild-type TP53, this compound treatment leads to the induction of apoptosis. This is mediated by a decrease in the phosphorylation of MDM2, a negative regulator of TP53. This leads to an increase in the phosphorylation of TP53 at Serine 46, and subsequent expression of pro-apoptotic genes such as p53AIP1 and PUMA.
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in mouse xenograft models of various cancers, demonstrating significant, dose-dependent tumor growth inhibition.
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Ovarian Clear Cell Carcinoma Xenograft Models
| Xenograft Model | Treatment | Dose (mg/kg) | Administration | Tumor Growth Inhibition | Reference |
| TOV-21G | This compound | 25 | Oral, daily | Significant (p < 0.01) | |
| TOV-21G | This compound | 50 | Oral, daily | Significant (p < 0.01) | |
| RMG-I | This compound | 25 | Oral, daily | Significant (p < 0.01) | |
| RMG-I | This compound | 50 | Oral, daily | Significant (p < 0.01) |
Note: Specific percentage of tumor growth inhibition was not provided in the source material.
Clinical Studies
This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors. These studies were designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound.
Table 4: Summary of Phase I Clinical Trials for this compound
| NCT Number | Title | Phase | Status | Key Findings |
| NCT01364844 | A Phase 1, Open-Label, Multiple-Escalating-Dose Study of this compound, an Orally Administered Dual PI3K/mTOR Inhibitor, in Subjects With Advanced Solid Tumors | I | Completed | Established the recommended Phase II dose (RP2D) at 240 mg/day. Showed a manageable safety profile and preliminary evidence of anti-tumor activity. |
| JapicCTI-121766 | A Phase 1, Open-Label, Multiple-Escalating-Dose Study of this compound, an Orally Administered Dual PI3K/mTOR Inhibitor, in Subjects With Advanced Solid Tumors (Japan) | I | Completed | Confirmed the RP2D of 240 mg/day with no significant differences in toxicity, pharmacokinetics, or pharmacodynamics between US and Japanese patient populations. |
Pharmacokinetics
Pharmacokinetic analyses from the Phase I trials indicated that this compound is orally bioavailable. While specific parameters such as Cmax, AUC, and half-life are not detailed in the provided search results, the studies concluded that there were no clinically meaningful differences in pharmacokinetics between US and Japanese patients.
Pharmacodynamics
Pharmacodynamic assessments in the Phase I trials confirmed target engagement by this compound. In preclinical xenograft models, treatment with this compound led to a reduction in the phosphorylation of AKT and S6, key downstream effectors of the PI3K/mTOR pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the validation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) and incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using non-linear regression analysis.
Western Blotting
-
Cell Lysis: Lyse cells treated with this compound or vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-S6, total AKT, total S6, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound orally at the desired doses daily. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume using calipers every 3-4 days.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate tumor growth inhibition and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the treatment effect.
Preclinical Development Workflow
The target validation of this compound followed a logical progression from in vitro characterization to in vivo efficacy and clinical evaluation.
Conclusion
The comprehensive target validation studies for this compound have provided a strong rationale for its clinical development. The potent dual inhibition of PI3K and mTOR, coupled with a well-defined mechanism of action involving the induction of apoptosis, supports its potential as a valuable therapeutic agent in oncology. The in vivo efficacy and manageable safety profile observed in early clinical trials are encouraging. This technical guide serves as a consolidated resource for researchers and drug development professionals to facilitate further investigation and the strategic positioning of this compound in the landscape of targeted cancer therapies.
References
Preclinical Profile of DS-7423: A Dual PI3K/mTOR Inhibitor
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for DS-7423, a novel, orally bioavailable small-molecule inhibitor targeting both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). The following sections detail the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in key preclinical studies. This document is intended to serve as a comprehensive resource for professionals engaged in oncology research and drug development.
Executive Summary
This compound is a potent dual inhibitor of the PI3K/mTOR signaling pathway, a critical axis frequently dysregulated in human cancers. Preclinical investigations have demonstrated its ability to inhibit tumor cell proliferation, suppress downstream signaling, and induce apoptosis in various cancer models. This compound shows potent enzymatic inhibition of PI3Kα and mTOR and demonstrates significant anti-tumor activity in both in vitro and in vivo models of ovarian, prostate, and glioma cancers. The data suggests a favorable preclinical profile, supporting its clinical development for the treatment of advanced solid tumors.
Mechanism of Action
This compound exerts its anti-tumor effects by concurrently inhibiting PI3K and mTOR (mTORC1/2), key kinases in a signaling cascade vital for cell growth, proliferation, survival, and metabolism.[1][2][3] By targeting both components, this compound offers a more comprehensive blockade of the pathway than agents that inhibit either kinase alone.[3]
The compound inhibits all class I PI3K isoforms, with the greatest potency against p110α.[1][2] In cellular assays, treatment with this compound leads to a marked reduction in the phosphorylation of downstream effectors, including AKT (a direct PI3K substrate) and S6 ribosomal protein (a downstream target of mTORC1).[1][2]
Furthermore, in cancer cells with wild-type TP53, this compound has been shown to increase the phosphorylation of TP53 and induce the expression of TP53-dependent apoptosis-mediating genes, such as p53AIP1 and PUMA.[4][5] This suggests a dual mechanism of cytostatic and cytotoxic activity.
Figure 1: this compound Signaling Pathway Inhibition.
Quantitative Data Summary
The anti-tumor activity of this compound has been quantified through various in vitro and in vivo assays. The data are summarized in the tables below for ease of comparison.
In Vitro Enzymatic and Cellular Potency
This compound demonstrates potent inhibition of PI3Kα and mTOR, with selectivity over other PI3K isoforms. This translates to potent anti-proliferative effects in cancer cell lines.
| Target/Assay | IC50 (nM) | Cell Lines | Notes |
| Enzymatic Inhibition | |||
| PI3Kα | 15.6 | N/A | [1][2][4][6] |
| PI3Kβ | 1,143 | N/A | [1][2][4][6] |
| PI3Kγ | 249 | N/A | [1][2][4][6] |
| PI3Kδ | 262 | N/A | [1][2][4][6] |
| mTOR | 34.9 | N/A | [1][2][5] |
| Cellular Proliferation | |||
| Anti-Proliferation | 20 - 75 | 9 OCCA Lines | IC50 values were <75 nM in all tested lines.[1][2] |
Table 1: In Vitro Potency of this compound.
In Vitro Apoptosis Induction in OCCA Cell Lines
This compound induces apoptosis, particularly in TP53 wild-type cancer cells. The effect is dose-dependent.
| Cell Line Type | This compound Conc. (nM) | Apoptotic Cells (%) |
| TP53 wild-type (n=5) | 156 | 4 - 12 |
| 2,500 | 10 - 16 | |
| TP53 mutant (n=3) | 156 or 2,500 | < 5 |
Table 2: Apoptosis Induction in Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines.[1][2]
In Vivo Anti-Tumor Efficacy
This compound demonstrates significant, dose-dependent tumor growth inhibition in multiple xenograft models when administered orally.
| Cancer Type | Xenograft Model | Treatment | Key Outcomes |
| Ovarian Cancer | TOV-21G, RMG-I | Daily oral dosing | Significant, dose-dependent tumor growth suppression. No significant body weight loss observed.[1][2] |
| Prostate Cancer | CWR22 | 3 mg/kg, oral, daily | Reduced in vivo tumor growth.[7] |
| Glioma | U87, GSC11 (Orthotopic) | 6 mg/kg, oral | Significantly reduced tumor growth and prolonged median survival (47 to 61 days in GSC11 model). |
Table 3: Summary of In Vivo Efficacy of this compound.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
Cell Proliferation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell growth.
-
Method: Ovarian clear cell adenocarcinoma (OCCA) cell lines were seeded in 96-well plates and exposed to a range of concentrations of this compound for a specified duration. Cell viability was assessed using a standard colorimetric assay (e.g., MTS or MTT assay).
-
Data Analysis: Dose-response curves were generated, and IC50 values were calculated as the drug concentration that caused a 50% reduction in cell growth compared to vehicle-treated controls.
Western Blot Analysis
-
Objective: To assess the effect of this compound on the PI3K/mTOR signaling pathway.
-
Protocol:
-
Cell Lysis: OCCA cells or xenograft tumor tissues were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT (Thr308, Ser473) and S6 (Ser235/236, Ser240/244).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
General Workflow:
-
Cell Implantation: Athymic nude mice (e.g., BALB/c nu/nu) were subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10^6 CWR22 cells in Matrigel for prostate cancer models) or implanted with tumor fragments (e.g., RMG-I for ovarian cancer models).[7]
-
Tumor Growth: Tumors were allowed to establish to a predetermined volume (e.g., ~100 mm³).
-
Treatment: Mice were randomized into vehicle control and treatment groups. This compound was administered orally, typically on a daily schedule.
-
Monitoring: Tumor volume and mouse body weight were measured regularly.
-
Endpoint Analysis: At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting).
-
Figure 2: General Workflow for In Vivo Xenograft Efficacy Studies.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Objective: To quantify the effects of this compound on apoptosis and cell cycle distribution.
-
Apoptosis Protocol:
-
Cells were treated with this compound (e.g., 156 nM or 2,500 nM).[1]
-
Cells were harvested and washed with PBS.
-
Double staining was performed using an Annexin-V FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.
-
Samples were analyzed on a flow cytometer to determine the percentage of early apoptotic (Annexin-V+/PI-), late apoptotic (Annexin-V+/PI+), and viable cells.
-
-
Cell Cycle Protocol:
-
Following treatment, cells were harvested and fixed in ethanol.
-
Cells were treated with RNase A and stained with Propidium Iodide (PI).
-
DNA content was analyzed by flow cytometry to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle. A decrease in the S-phase population and an increase in the sub-G1 fraction were observed.[1][5]
-
Preclinical Safety and Tolerability
While detailed IND-enabling toxicology reports are not publicly available, in vivo efficacy studies provide initial insights into the safety profile of this compound. In a mouse xenograft model of ovarian cancer, daily oral administration of this compound at doses sufficient for significant tumor suppression resulted in no significant adverse effects, including no notable loss of body weight.[1][2] This suggests a favorable therapeutic window in preclinical models.
Conclusion
The preclinical data for this compound strongly support its mechanism as a dual PI3K/mTOR inhibitor with potent anti-proliferative and pro-apoptotic activity across a range of cancer models. The compound has demonstrated significant in vivo anti-tumor efficacy with good tolerability in animal models. These findings provide a solid rationale for the ongoing clinical investigation of this compound as a promising molecularly targeted therapy for patients with advanced solid tumors.
References
- 1. bazakonkurencyjnosci.funduszeeuropejskie.gov.pl [bazakonkurencyjnosci.funduszeeuropejskie.gov.pl]
- 2. daiichisankyo.com [daiichisankyo.com]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
DS-7423 in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
DS-7423 is a potent, orally bioavailable, dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). By targeting two key nodes in a critical signaling pathway frequently dysregulated in cancer, this compound has demonstrated significant anti-tumor activity in a range of preclinical models. This technical guide provides a comprehensive overview of the core data and methodologies related to this compound's investigation in oncology, designed to inform and support ongoing research and development efforts in this area.
Mechanism of Action
This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of both PI3K and mTOR, which are central components of the PI3K/AKT/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, mutations in genes such as PIK3CA and loss of the tumor suppressor PTEN lead to the hyperactivation of this pathway, promoting tumorigenesis.
This compound's dual inhibition is significant. While mTOR exists in two complexes, mTORC1 and mTORC2, rapalogs (rapamycin and its analogs) only inhibit mTORC1. The inhibition of mTORC1 can lead to a feedback activation of AKT through mTORC2. By inhibiting both PI3K and mTOR (including both mTORC1 and mTORC2), this compound can achieve a more complete and sustained blockade of the pathway, potentially overcoming this resistance mechanism.[1][2]
References
- 1. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 2. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Dual PI3K/mTOR Inhibitor DS-7423: A Technical Overview of its Pro-Apoptotic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-7423 is a potent, orally bioavailable small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key components of a signaling pathway frequently dysregulated in cancer. Preclinical studies have demonstrated that this compound exerts significant antitumor activity, in part by inducing apoptosis, particularly in tumors with wild-type TP53. This technical guide provides an in-depth review of the mechanism of action of this compound, focusing on its role in apoptosis induction. It summarizes key quantitative data, details the experimental protocols used to elucidate its function, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on PI3K/mTOR pathway inhibitors and targeted cancer therapies.
Core Mechanism of Action: Dual Inhibition of PI3K and mTOR
This compound is a dual inhibitor of Class I PI3K isoforms and mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[1][2] By targeting both PI3K and mTOR, this compound offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to agents that inhibit only a single component.[2] This dual inhibition is critical as it can prevent the feedback activation of AKT that is often observed with mTORC1-selective inhibitors.
Kinase Inhibitory Profile
This compound exhibits potent inhibition of PI3Kα and mTOR. The inhibitory activity extends to other Class I PI3K isoforms, albeit with lower potency.
| Target | IC50 (nM) |
| PI3Kα | 15.6 |
| mTOR | 34.9 |
| PI3Kβ | 1,143 |
| PI3Kγ | 249 |
| PI3Kδ | 262 |
| Table 1: In vitro inhibitory concentrations (IC50) of this compound against Class I PI3K isoforms and mTOR.[1][3] |
Induction of Apoptosis: A TP53-Dependent Mechanism
A primary mechanism through which this compound exerts its antitumor effects is the induction of apoptosis. This process has been shown to be particularly effective in cancer cells harboring wild-type TP53.
Signaling Pathway of this compound-Induced Apoptosis
This compound treatment leads to the inhibition of AKT phosphorylation. This, in turn, reduces the phosphorylation of MDM2, a negative regulator of TP53. The decreased MDM2 activity leads to the stabilization and accumulation of TP53. Subsequently, TP53 is phosphorylated at Serine 46, a key post-translational modification for its pro-apoptotic activity. Activated TP53 then transcriptionally upregulates its target genes, including the pro-apoptotic effectors p53AIP1 and PUMA, which ultimately execute the apoptotic program.
Quantitative Effects on Apoptosis in Ovarian Clear Cell Adenocarcinoma (OCCA) Models
Studies in OCCA cell lines have quantified the pro-apoptotic effects of this compound, demonstrating a clear dependency on TP53 status.
| Cell Line Status | This compound Concentration (nM) | Apoptosis (%) |
| TP53 Wild-Type | 156 | 4 - 12 |
| TP53 Wild-Type | 2,500 | 10 - 16 |
| TP53 Mutant | 156 or 2,500 | < 5 |
| Table 2: Percentage of apoptotic cells in OCCA cell lines following 48-hour treatment with this compound, as determined by Annexin-V and Propidium Iodide staining. |
The induction of cleaved PARP, a hallmark of apoptosis, was observed in a dose-dependent manner, starting at a concentration of 39 nM and increasing up to 2,500 nM in TP53 wild-type cells.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound's pro-apoptotic activity, primarily based on the work by Kashiyama et al. (2014).
Immunoblotting for Phosphorylated Proteins
This protocol is used to detect changes in the phosphorylation status of key signaling proteins following this compound treatment.
Workflow:
Key Reagents and Conditions:
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Milk is avoided as it contains phosphoproteins that can cause high background.
-
Primary Antibodies: Specific antibodies targeting total and phosphorylated forms of AKT (Thr308 and Ser473), S6 (Ser235/236 and Ser240/244), TP53 (Ser15 and Ser46), and PARP (cleaved).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL) substrate.
Observations with this compound:
-
Suppression of p-AKT (Thr308 and Ser473) and p-S6 (Ser235/236 and Ser240/244) was observed at doses of 39–156 nM and higher.
-
Increased levels of p-TP53 (Ser46) were detected in TP53 wild-type cells treated with this compound.
Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of apoptotic and necrotic cells after treatment with this compound using Annexin-V FITC and Propidium Iodide (PI) double staining.
Workflow:
Principle:
-
Annexin-V FITC: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Data Interpretation:
-
Annexin-V (-), PI (-): Live cells
-
Annexin-V (+), PI (-): Early apoptotic cells
-
Annexin-V (+), PI (+): Late apoptotic/necrotic cells
Semi-quantitative RT-PCR for Apoptotic Gene Expression
This technique is used to measure the change in mRNA levels of TP53 target genes involved in apoptosis.
Workflow:
Key Components:
-
Target Genes: p53AIP1 and PUMA (pro-apoptotic).
-
Control Gene: A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.
-
Primers: Specific oligonucleotide primers designed to amplify a unique region of the target and control gene cDNAs.
Observations with this compound:
-
This compound induced the expression of p53AIP1 and PUMA at concentrations of 39 nM and higher in TP53 wild-type OCCA cells.
Clinical Development and Future Directions
This compound has been evaluated in Phase I clinical trials for patients with advanced solid tumors (NCT01364844). These studies aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D), as well as to assess the pharmacokinetic and pharmacodynamic properties of the drug. While detailed results on apoptosis induction from these trials are not extensively published, the preclinical data strongly suggest that the TP53 mutational status could be a valuable biomarker for predicting patient response to this compound. Further clinical investigation is warranted to validate the mechanism of TP53-dependent apoptosis in patients and to identify the tumor types most likely to benefit from this dual PI3K/mTOR inhibitor. The development of resistance mechanisms, as suggested in some prostate cancer models, also highlights the need for exploring combination therapies.
References
- 1. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 2. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
DS-7423 Cell Culture Treatment Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-7423 is a potent, orally bioavailable small-molecule inhibitor that dually targets phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] This dual inhibition disrupts the PI3K/mTOR signaling pathway, a critical cascade that promotes cell growth, survival, and proliferation, and is often dysregulated in cancer.[1][3] Pre-clinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, making it a compound of significant interest for cancer research and drug development.[4]
These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, including detailed protocols for treatment, and assays for assessing its biological effects.
Mechanism of Action
This compound exerts its anti-neoplastic activity by inhibiting both PI3K and mTOR kinases. It shows high potency against PI3Kα and mTOR. The compound also inhibits other class I PI3K isoforms, including PI3Kβ, PI3Kγ, and PI3Kδ, albeit with lower potency. By blocking the PI3K/mTOR pathway, this compound can lead to the inhibition of tumor cell growth and the induction of apoptosis. In some cancer cell lines, the apoptotic effect of this compound has been shown to be dependent on the TP53 mutational status.
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (PI3Kα) | 15.6 nM | Enzyme Assay | |
| IC50 (mTOR) | 34.9 nM | Enzyme Assay | |
| IC50 (PI3Kβ) | 1,143 nM | Enzyme Assay | |
| IC50 (PI3Kγ) | 249 nM | Enzyme Assay | |
| IC50 (PI3Kδ) | 262 nM | Enzyme Assay | |
| IC50 (Cell Viability) | < 75 nM | Ovarian Clear Cell Adenocarcinoma (OCCA) cell lines |
Recommended Treatment Concentrations for In Vitro Assays
| Assay | Recommended Concentration Range | Treatment Duration | Reference |
| Phosphorylation Analysis (p-AKT, p-S6) | 39 - 156 nM | Varies (e.g., 24 hours) | |
| Cell Cycle Analysis | 156 - 2,500 nM | 48 hours | |
| Apoptosis Assay (Annexin-V) | 156 - 2,500 nM | 48 hours |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 25 mg/mL) in DMSO.
-
To aid dissolution, warming and/or sonication may be used.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Culture Treatment with this compound
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 60-mm dishes, or 96-well plates) and allow them to adhere overnight.
-
On the following day, prepare fresh dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls (typically ≤ 0.1%).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentrations of this compound or vehicle control (DMSO) to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Caption: General workflow for in vitro cell treatment with this compound.
Western Blot Analysis for Phosphorylation Status
Protocol:
-
Following treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-S6, S6) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
After treating cells with this compound for 48 hours, collect both floating and adherent cells.
-
Wash the cells with PBS and fix them in cold 70% ethanol (B145695) overnight at 4°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and propidium (B1200493) iodide (PI).
-
Incubate the cells in the dark for 30 minutes at 37°C.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin-V Staining
Protocol:
-
Treat cells with this compound for 48 hours.
-
Collect both floating and adherent cells and wash them twice with cold PBS.
-
Resuspend the cells in Annexin-V binding buffer.
-
Add FITC-conjugated Annexin-V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the apoptotic (Annexin-V positive) and necrotic (PI positive) cell populations by flow cytometry.
Resistance Mechanisms
It is important to note that resistance to PI3K/mTOR inhibitors can develop. In PTEN wild-type prostate cancer models, resistance to this compound has been associated with the upregulation of HER2 and PSMA/mGluR1 signaling. Co-treatment with inhibitors of these pathways may be a strategy to overcome resistance.
Conclusion
This guide provides essential information and standardized protocols for the in vitro use of this compound. Adherence to these guidelines will help ensure the generation of reproducible and reliable data in studies investigating the biological effects of this potent dual PI3K/mTOR inhibitor. Researchers should always optimize protocols for their specific cell lines and experimental conditions.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
Application Notes and Protocols for DS-7423 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
DS-7423 is a potent, orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It exhibits significant anti-tumor activity in various preclinical cancer models by targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers.[2][4] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant biological context for the use of this compound in animal studies, particularly in mouse xenograft models of cancer.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Cell Line(s) | Mouse Strain | Dosage and Administration | Dosing Schedule | Key Findings | Reference(s) |
| Ovarian Clear Cell Adenocarcinoma | TOV-21G, RMG-I, ES-2 | Athymic BALB/c nude | 1.5, 3, and 6 mg/kg, oral gavage | Daily (5-7 days/week) for 8-10 days | Dose-dependent tumor growth suppression. No significant body weight loss. | |
| Glioblastoma | U87, GSC11 | Orthotopic xenograft model | 6 mg/kg, oral gavage | Not specified | Suppressed tumor growth and prolonged survival. | |
| Prostate Cancer (PTEN wild-type) | CWR22 | BALB/c nu/nu | 3 mg/kg, oral gavage | Daily for 5 days, 2-day break, then daily for 5 more days (10 doses total) | Enhanced anti-tumor effect when combined with other agents. |
Experimental Protocols
1. Formulation of this compound for Oral Administration
This protocol describes the preparation of a this compound solution suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil
Protocol Options:
-
Aqueous Formulation:
-
Dissolve this compound in 10% DMSO.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix until a clear solution is formed.
-
Add 45% Saline to reach the final volume.
-
This formulation can achieve a solubility of at least 2.5 mg/mL.
-
-
Oil-based Formulation:
-
Dissolve this compound in 10% DMSO.
-
Add 90% Corn Oil and mix thoroughly until a clear solution is obtained.
-
This formulation can also achieve a solubility of at least 2.5 mg/mL.
-
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
2. Mouse Xenograft Model for Efficacy Studies
This protocol outlines the general procedure for establishing and utilizing a subcutaneous mouse xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., TOV-21G, CWR22)
-
Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old
-
Matrigel Matrix (optional)
-
Sterile PBS
-
Calipers
-
This compound formulation
-
Vehicle control (same composition as the drug formulation without this compound)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel Matrix. Cell viability should be >95%.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor volume bi-weekly using calipers with the formula: Tumor Volume = (length x width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally according to the desired dosage and schedule (see Table 1).
-
Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
3. Pharmacodynamic Analysis
To confirm the on-target activity of this compound in vivo, the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway can be assessed.
Procedure:
-
At a specified time point after the final dose of this compound (e.g., 2-6 hours), euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue and prepare protein lysates.
-
Perform Western blot analysis using antibodies against phosphorylated and total AKT (e.g., p-AKT Ser473, total AKT) and phosphorylated and total S6 ribosomal protein (e.g., p-S6 Ser235/236, total S6).
-
A decrease in the ratio of phosphorylated to total protein for AKT and S6 in the this compound treated group compared to the vehicle control group indicates target engagement.
Visualizations
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Caption: Experimental workflow for a mouse xenograft study.
References
- 1. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
DS-7423 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-7423 is a potent, orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2] By targeting both PI3K and mTOR, this compound effectively blocks the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][3] Dysregulation of this pathway is a common event in various cancers, making this compound a promising candidate for antineoplastic therapies.[1][3][4] This document provides detailed information on the solubility of this compound, protocols for its preparation for in vitro and in vivo experiments, and an overview of its mechanism of action.
Mechanism of Action
This compound exerts its anti-tumor activity by inhibiting both PI3K and mTOR kinases.[1] It shows high potency against PI3Kα (IC50 = 15.6 nM) and mTOR (IC50 = 34.9 nM).[2][4] The compound also inhibits other class I PI3K isoforms, though with lower potency (PI3Kβ = 1,143 nM; PI3Kγ = 249 nM; PI3Kδ = 262 nM).[2][4][5] The dual inhibition of PI3K and mTOR allows this compound to circumvent feedback loops that can arise from inhibiting only one of the kinases, potentially leading to a more potent anti-proliferative effect.[6] Inhibition of this pathway can lead to apoptosis (programmed cell death) and a reduction in tumor cell growth.[1][2]
PI3K/mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Solubility Data
The solubility of this compound is a critical factor for the preparation of stock solutions and experimental formulations. It is highly soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, specific formulations are required to ensure bioavailability.
| Solvent/Formulation | Concentration | Remarks |
| In Vitro | ||
| DMSO | 100 mg/mL (192.12 mM) | May require sonication. Use freshly opened DMSO as it is hygroscopic.[5] |
| In Vivo | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.80 mM) | Results in a clear solution.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.80 mM) | Results in a clear solution.[5] |
Experimental Protocols
Preparation of this compound for In Vitro Experiments
This protocol outlines the steps for preparing a stock solution of this compound and subsequent dilutions for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a 10 mM Stock Solution: a. Aseptically weigh out the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add the appropriate volume of DMSO to 5.205 mg of this compound (Molecular Weight: 520.5 g/mol ). c. Vortex the solution thoroughly to dissolve the compound. If necessary, use a sonicator to aid dissolution.[5] d. Visually inspect the solution to ensure there are no visible particles.
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][7]
-
Preparation of Working Solutions: a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Workflow for In Vitro Preparation of this compound
Caption: Workflow for preparing this compound for in vitro experiments.
Preparation of this compound for In Vivo Experiments
This protocol describes the preparation of this compound for oral administration in animal models using a common formulation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare the Vehicle Solution: a. In a sterile tube, combine the vehicle components in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline. Vortex well to create a homogenous mixture.
-
Prepare the Dosing Solution: a. Prepare a concentrated stock of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the formulation, a 25 mg/mL stock in DMSO can be prepared. b. To prepare 1 mL of the final dosing solution, add 100 µL of the 25 mg/mL this compound in DMSO stock to 400 µL of PEG300. Mix thoroughly.[5] c. Add 50 µL of Tween-80 to the mixture and mix again until uniform.[5] d. Finally, add 450 µL of saline to bring the total volume to 1 mL. Vortex the solution until it is clear and homogenous.[5]
-
Administration: a. The prepared solution should be administered to animals based on the experimental design and required dosage (mg/kg). b. It is recommended to prepare the dosing solution fresh on the day of administration.
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and concentrated solutions.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the protocols based on their specific experimental needs and cell lines. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.
References
- 1. Facebook [cancer.gov]
- 2. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of the PI3K/AKT/mTOR Pathway Following DS-7423 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
DS-7423 is a potent, orally bioavailable small-molecule inhibitor that dually targets phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates cell cycle progression, proliferation, survival, and metabolism.[4][5] Aberrant activation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. This compound exhibits strong inhibitory activity against PI3Kα and mTOR, with additional effects on other class I PI3K isoforms.
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the pharmacodynamic effects of this compound on cancer cell lines. The primary objective is to quantify the modulation of key downstream effector proteins within the PI3K/AKT/mTOR pathway, thereby confirming the on-target activity of the compound.
Principle of Analysis
The activity of the PI3K/AKT/mTOR pathway is largely regulated by a series of phosphorylation events. This compound, by inhibiting PI3K and mTOR, is expected to decrease the phosphorylation of key signaling nodes and downstream substrates. Western blotting is a powerful immunodetection technique used to measure changes in the levels of specific proteins and their post-translational modifications, such as phosphorylation.
This protocol describes the use of Western blot to assess the phosphorylation status of AKT (a downstream effector of PI3K) and S6 Ribosomal Protein (a downstream effector of mTORC1) in cells treated with this compound. A decrease in the ratio of phosphorylated protein to total protein for these targets serves as a robust biomarker for the inhibitory activity of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on its primary targets and the effective concentrations observed to suppress downstream signaling in cellular assays.
| Parameter | Target/Pathway | Value | Cell Line Context | Reference |
| IC₅₀ | PI3Kα | 15.6 nM | Enzyme Assay | |
| IC₅₀ | mTOR | 34.9 nM | Enzyme Assay | |
| IC₅₀ | PI3Kβ | 1,143 nM | Enzyme Assay | |
| IC₅₀ | PI3Kγ | 249 nM | Enzyme Assay | |
| IC₅₀ | PI3Kδ | 262 nM | Enzyme Assay | |
| Effective Concentration | p-AKT (Thr308/Ser473) Suppression | 39-156 nM | Ovarian Clear Cell Adenocarcinoma | |
| Effective Concentration | p-S6 (Ser235/236) Suppression | 39-156 nM | Ovarian Clear Cell Adenocarcinoma |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the general experimental workflow for the Western blot analysis.
Caption: PI3K/AKT/mTOR signaling cascade with this compound inhibition points.
Caption: Standard workflow for Western blot analysis.
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Cell Plating: Seed cancer cells (e.g., OCCA, prostate, or other relevant lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, or 24 hours) to assess the pharmacodynamic response.
B. Protein Extraction and Quantification
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use to prevent protein degradation and dephosphorylation. Keep the buffer on ice.
-
Cell Harvest: After treatment, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.
-
Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.
C. SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein quantification, normalize the samples to the same concentration (e.g., 20-30 µg of total protein per lane). Add Laemmli sample buffer (e.g., 4X or 6X) and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's specifications until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for the targets of interest.
-
Recommended Primary Antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Mouse anti-total AKT
-
Mouse anti-total S6 Ribosomal Protein
-
Mouse or Rabbit anti-β-Actin or anti-GAPDH (as a loading control)
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibodies.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Image Acquisition: Immediately capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Analysis and Expected Results
-
Densitometry: Quantify the band intensity for each protein using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band (e.g., p-AKT / total AKT). Further normalize this ratio to the loading control (e.g., β-Actin) to correct for any loading inaccuracies.
-
Interpretation: Treatment with this compound is expected to cause a dose-dependent decrease in the normalized phosphorylation levels of AKT and S6. The results will confirm the inhibitory effect of this compound on the PI3K/AKT/mTOR pathway in the tested cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
Unveiling Apoptosis: A Flow Cytometry-Based Application Note for DS-7423, a Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the induction and quantification of apoptosis in cancer cells treated with DS-7423, a potent dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). The methodology leverages the well-established Annexin V and Propidium Iodide (PI) staining assay coupled with flow cytometry to accurately identify and quantify apoptotic cell populations. This document offers a comprehensive guide, from the underlying principles of this compound-mediated apoptosis to step-by-step experimental procedures and data interpretation, empowering researchers to effectively evaluate the pro-apoptotic potential of this compound in their preclinical studies.
Introduction
Programmed cell death, or apoptosis, is a crucial cellular process that plays a pivotal role in tissue homeostasis and development. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and survival. The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in various human cancers, contributing to therapeutic resistance.[1]
This compound is a small molecule inhibitor that dually targets PI3K and mTOR, key components of this critical survival pathway.[2][3] By inhibiting both PI3K and mTOR, this compound effectively disrupts downstream signaling, leading to cell cycle arrest and the induction of apoptosis.[4] Studies have shown that this compound can induce apoptosis, particularly in cancer cells with wild-type TP53, by increasing the levels of the tumor suppressor protein p53.[2][5]
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, offers a robust and quantitative method to assess apoptosis.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8] Propidium Iodide is a fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA.[6][8] This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
This application note provides a detailed protocol for utilizing this powerful combination to investigate the pro-apoptotic effects of this compound on cancer cell lines.
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the PI3K/AKT/mTOR pathway. This inhibition leads to a cascade of downstream events culminating in programmed cell death.
Caption: this compound inhibits PI3K and mTOR, leading to reduced AKT activity, stabilization of TP53, and subsequent apoptosis.
Experimental Protocol: Apoptosis Detection by Flow Cytometry
This protocol outlines the treatment of a cancer cell line with this compound followed by staining with Annexin V and PI for flow cytometric analysis.
Materials and Reagents
-
Cancer cell line of interest (e.g., Ovarian Clear Cell Adenocarcinoma cell lines like OVISE or OVMANA)[5]
-
Complete cell culture medium
-
This compound (Stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
DMSO (vehicle control)
-
6-well culture plates
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for assessing this compound induced apoptosis using flow cytometry.
Step-by-Step Procedure
1. Cell Seeding and Culture:
-
Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
2. This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium from a stock solution. Suggested starting concentrations are 156 nM and 2500 nM.[4][5]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Also, prepare wells with untreated cells as a negative control.
-
Remove the medium from the wells and add the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time point (e.g., 48 hours).[4][5]
3. Cell Harvesting:
-
For Adherent Cells:
-
Carefully collect the culture medium from each well, which may contain detached apoptotic cells, into a separate flow cytometry tube.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, neutralize the trypsin with complete medium and combine these cells with the previously collected supernatant.
-
-
For Suspension Cells:
-
Collect the cells directly from the culture flask or plate into a flow cytometry tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
4. Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
5. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Set up appropriate compensation controls for FITC and PI using single-stained samples.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to gate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant).
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.
Table 1: Percentage of Apoptotic Cells after this compound Treatment
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| Vehicle (DMSO) | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.0 ± 0.4 | 4.8 ± 1.0 |
| This compound (156 nM) | 75.6 ± 3.2 | 15.3 ± 1.8 | 8.1 ± 1.1 | 23.4 ± 2.9 |
| This compound (2500 nM) | 48.9 ± 4.5 | 28.7 ± 2.9 | 20.4 ± 2.5 | 49.1 ± 5.4 |
Data are presented as mean ± standard deviation from three independent experiments. The values presented are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive framework for assessing the pro-apoptotic activity of the dual PI3K/mTOR inhibitor, this compound. The detailed protocol for Annexin V/PI staining combined with flow cytometry enables researchers to reliably quantify apoptosis and generate robust data for preclinical drug development. The provided diagrams and data presentation guidelines further aid in the understanding and execution of these experiments, ultimately facilitating the investigation of novel cancer therapeutics targeting the PI3K/AKT/mTOR pathway.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: DS-7423 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-7423 is a potent, orally bioavailable small-molecule inhibitor that dually targets phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism; its dysregulation is a frequent driver in various cancers.[3][4] By inhibiting both PI3K and mTOR, this compound offers a comprehensive blockade of this pathway, potentially overcoming resistance mechanisms associated with single-target inhibitors.[2] Preclinical and early clinical studies have demonstrated the antitumor activity of this compound as a single agent and have highlighted its potential for synergistic effects when used in combination with other anticancer therapies.
These application notes provide a summary of the preclinical data for this compound in combination therapies and detailed protocols for key experimental assays to evaluate its efficacy.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Source |
| PI3Kα | 15.6 | |
| mTOR | 34.9 | |
| PI3Kβ | 1,143 | |
| PI3Kγ | 249 | |
| PI3Kδ | 262 |
Table 2: Preclinical Efficacy of this compound in Ovarian Clear Cell Adenocarcinoma (OCCA) Models
| Cell Line | PIK3CA Mutation Status | TP53 Mutation Status | This compound IC50 (nM) | Apoptosis Induction (at 156 nM) | Xenograft Tumor Growth Suppression | Source |
| OVISE | Wild-type | Wild-type | < 75 | 4-12% | - | |
| OVMANA | Wild-type | Wild-type | < 75 | 4-12% | - | |
| TOV-21G | Mutated | Wild-type | < 75 | 4-12% | Dose-dependent | |
| RMG-I | Wild-type | Mutated | < 75 | < 5% | Dose-dependent | |
| ES-2 | Wild-type | Mutated | < 75 | < 5% | - | |
| JHOC-9 | Wild-type | Wild-type | < 75 | 4-12% | - |
Note: Apoptosis induction was observed in five of the six cell lines without TP53 mutations.
Table 3: Preclinical Efficacy of this compound Combination Therapy in PTEN Wild-Type Prostate Cancer Models
| Cell Line | Treatment | Effect | Source |
| CWR22 (androgen-dependent) | This compound + Lapatinib (HER2 inhibitor) | Reduced clonogenic survival | |
| 22RV1 (androgen-independent) | This compound + Lapatinib (HER2 inhibitor) | Reduced clonogenic survival | |
| CWR22 | This compound + CPCCOEt (mGluR1 inhibitor) | Reduced clonogenic survival | |
| 22RV1 | This compound + CPCCOEt (mGluR1 inhibitor) | Reduced clonogenic survival | |
| CWR22 Xenograft | This compound + HER2 or mGluR1 inhibitors | Decreased tumor growth |
Signaling Pathways and Experimental Workflows
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Cell Viability Assay (MTT/XTT)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other therapies on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound and combination drug(s)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and the combination drug in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated controls. For combination studies, a matrix of concentrations for both drugs should be prepared.
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis of PI3K/mTOR Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-phospho-S6 (Ser235/236), and corresponding total protein antibodies)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Flow Cytometry Analysis of Apoptosis
Objective: To quantify the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Seed 5 x 10^5 cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound alone and in combination with other therapies.
Materials:
-
Cancer cell lines (e.g., TOV-21G, CWR22)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
This compound and combination drug(s)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
Analytical balance
Protocol:
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cancer cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (n=5-10 mice per group): Vehicle control, this compound alone, combination drug alone, and this compound plus combination drug.
-
Administer this compound orally once daily at the desired doses (e.g., 1.5, 3, or 6 mg/kg). The combination drug should be administered according to its established protocol.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 2-4 weeks) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-AKT, Ki-67).
Conclusion
This compound demonstrates significant potential as a cancer therapeutic, both as a monotherapy and in combination with other agents. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of action of this compound in various cancer models. Combination strategies, such as with HER2 or mGluR1 inhibitors in PTEN wild-type prostate cancer, warrant further investigation to overcome potential resistance mechanisms and enhance therapeutic outcomes. Careful design and execution of these experiments will be crucial in advancing the clinical development of this compound-based therapies.
References
- 1. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 2. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
Experimental Design for DS-7423 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical studies for DS-7423, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). The following protocols and data summaries are intended to facilitate research into the efficacy and mechanism of action of this compound in various cancer models.
Mechanism of Action
This compound exerts its anti-tumor activity by targeting two key nodes in the PI3K/AKT/mTOR signaling pathway. It shows high potency against PI3Kα (IC50 = 15.6 nM) and mTOR (IC50 = 34.9 nM).[1][2][3] The dual inhibition of PI3K and mTOR leads to a comprehensive blockade of this critical cell survival and proliferation pathway, which is frequently dysregulated in cancer.
This compound inhibits the PI3K/AKT/mTOR signaling pathway.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various ovarian clear cell adenocarcinoma (OCCA) cell lines.
| Cell Line | PIK3CA Mutation | TP53 Mutation | IC50 (nM) |
| RMG-1 | H1047R | Wild-type | < 75 |
| RMG-2 | Wild-type | Wild-type | < 75 |
| KOC-7c | E545K | Wild-type | < 75 |
| OVISE | H1047R | Wild-type | < 75 |
| OVMANA | H1047R | Wild-type | < 75 |
| OVTOKO | Wild-type | Wild-type | < 75 |
| ES-2 | Wild-type | Mutant | < 75 |
| JHOC-9 | Wild-type | Mutant | < 75 |
| TOV-21G | E545K | Mutant | < 75 |
Data sourced from a study on the antitumor activity of this compound in OCCA.[1][2][3]
In Vivo Efficacy of this compound
In a prostate cancer xenograft model using CWR22/22RV1 cells, this compound demonstrated anti-tumor activity. The combination of this compound with HER2 or mGluR1 inhibitors resulted in decreased cell survival and tumor growth.[4][5][6][7] More detailed quantitative data on tumor growth inhibition from single-agent this compound studies is needed for a comprehensive summary.
Experimental Protocols
In Vitro Assays
This protocol is for determining the IC50 of this compound in cancer cell lines.
Workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the appropriate wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6 (Ser235/236), anti-S6, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Lyse the cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine the change in phosphorylation of the target proteins.
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the effect of this compound on apoptosis induction. In OCCA cell lines without TP53 mutations, 156 nM of this compound induced apoptosis in 4-12% of cells, while 2,500 nM induced apoptosis in 10-16% of cells.[1][2]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Workflow for an in vivo xenograft efficacy study.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line (e.g., CWR22/22RV1 for prostate cancer)[4][5][6][7]
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is a common vehicle for similar compounds)
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 CWR22/22RV1 cells mixed 1:1 with Matrigel) into the flank of each mouse.[8]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally at a predetermined dose and schedule. The vehicle control group should receive the vehicle alone following the same schedule.
-
Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). Calculate the tumor growth inhibition (TGI) to evaluate the anti-tumor efficacy of this compound.
References
- 1. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 2. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Measuring the Inhibitory Activity of DS-7423 on PI3K and mTOR Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DS-7423 is a potent, orally bioavailable small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound has demonstrated anti-tumor activity by blocking this pathway, leading to the suppression of cancer cell growth and, in some cases, the induction of apoptosis.[2][3]
These application notes provide a comprehensive guide for researchers to measure the inhibitory effects of this compound on the PI3K/mTOR pathway. The included protocols detail methods for assessing its enzymatic and cellular activity.
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various Class I PI3K isoforms and mTOR. This data is crucial for understanding the compound's potency and selectivity.
| Target | IC50 (nM) |
| PI3Kα | 15.6 |
| PI3Kβ | 1,143 |
| PI3Kγ | 249 |
| PI3Kδ | 262 |
| mTOR | 34.9 |
Data sourced from published preclinical studies.[1][2][3]
Cellular Activity of this compound in Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines
The anti-proliferative effects of this compound have been evaluated in a panel of OCCA cell lines. The IC50 values for cell proliferation highlight the compound's efficacy in a cellular context.
| OCCA Cell Line | IC50 for Cell Proliferation (nM) |
| ES-2 | ~40 |
| JHOC-9 | ~50 |
| TOV-21G | ~30 |
| OVISE | ~60 |
| RMG-I | ~25 |
| RMG-II | ~75 |
| KOC-7c | ~20 |
| HAC-2 | ~45 |
| OVMANA | ~35 |
IC50 values are approximate and derived from graphical data in the cited literature.[2]
Signaling Pathway and Experimental Visualization
To better understand the mechanism of action of this compound and the experimental approaches to measure its effects, the following diagrams are provided.
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of PI3K/mTOR pathway inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory activity of this compound.
Protocol 1: In Vitro PI3K/mTOR Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of PI3K and mTOR. Commercially available kits, such as ADP-Glo™ Kinase Assay, are commonly used for this purpose.
Materials:
-
Purified recombinant PI3Kα and mTOR enzymes
-
Lipid substrate (e.g., PIP2) for PI3K assay
-
Protein substrate (e.g., recombinant S6K or 4E-BP1) for mTOR assay
-
ATP
-
This compound
-
Kinase assay buffer (specific to the kit)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle (DMSO).
-
Enzyme/Substrate Addition: Add the PI3Kα or mTOR enzyme and their respective substrates to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ kit. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability and Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Protocol 3: Western Blotting for Downstream Signaling
This protocol is used to detect changes in the phosphorylation status of key proteins downstream of PI3K and mTOR, such as Akt and S6K, upon treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.
Protocol 4: Cell Cycle and Apoptosis Analysis by Flow Cytometry
Flow cytometry can be used to determine the effect of this compound on cell cycle progression and to quantify apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution for cell cycle analysis
-
Annexin V-FITC and PI staining kit for apoptosis analysis
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Procedure for Apoptosis Analysis:
-
Cell Treatment: Treat cells with this compound.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
References
Troubleshooting & Optimization
DS-7423 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for DS-7423. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects during experimentation. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). It shows high potency against PI3Kα and mTOR.[1][2]
Q2: Does this compound have any known off-target kinase activity?
Yes. In a kinase screen of 227 kinases, relevant off-target activity (IC50 < 200 nM) was observed for Mixed Lineage Kinase 1 (MLK1) and Never-In-Mitosis Gene A (NIMA)-related kinase 2 (NEK2).[3]
Q3: Can this compound treatment lead to the upregulation of other signaling pathways?
Yes, in certain experimental models, resistance to this compound has been associated with the upregulation of other signaling proteins. For example, in PTEN wild-type prostate cancer cells, treatment with this compound can lead to increased expression of HER2, PSMA, and mGluR1.[4][5] This represents a potential mechanism of acquired resistance and can be considered an indirect off-target effect.
Q4: What are some common clinical side effects observed with inhibitors of the PI3K/AKT pathway that might be relevant to my in vitro or in vivo experiments?
While direct clinical data on this compound is limited in the public domain, clinical trials of other AKT inhibitors like Ipatasertib have reported side effects such as diarrhea, nausea, rash, and hyperglycemia.[6][7][8][9] These findings may provide insights into potential systemic effects in animal models or unexpected phenotypes in cell culture.
Q5: I am observing unexpected levels of apoptosis in my experiments. Could this be an off-target effect?
This compound has been shown to induce TP53-dependent apoptosis in ovarian clear cell adenocarcinoma cell lines with wild-type TP53.[2][3] This is considered an on-target effect related to the inhibition of the PI3K/mTOR pathway, which leads to decreased phosphorylation of MDM2 and subsequent activation of TP53.[2] If you are working with TP53 mutant cells and still observing high levels of apoptosis, it may be worth investigating potential off-target effects or context-specific cellular responses.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent Inhibition of p-AKT or p-S6
| Potential Cause | Troubleshooting Steps |
| Compound Solubility/Stability | This compound is typically dissolved in DMSO for in vitro use. Ensure the final DMSO concentration in your cell culture media is low (e.g., <0.1%) and consistent across experiments. If precipitation is observed, gentle warming and/or sonication may aid dissolution.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, or corn oil are recommended.[1] |
| Cell Line Specific Differences | The IC50 for PI3K/mTOR inhibition can vary between cell lines. Confirm the mutational status of the PI3K/AKT pathway in your cells. Titrate this compound across a range of concentrations to determine the optimal dose for your specific cell line. |
| Feedback Loop Activation | Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of compensatory feedback loops. For example, some inhibitors can paradoxically increase p-AKT levels.[3] Perform a time-course experiment to assess the kinetics of pathway inhibition and potential reactivation. |
| Antibody Quality | Ensure that the antibodies used for Western blotting to detect phosphorylated proteins are specific and have been validated for the application. Use appropriate positive and negative controls. |
Issue 2: Unexpected Changes in Cell Morphology or Proliferation
| Potential Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | Consider the known off-targets MLK1 and NEK2.[3] Research the cellular functions of these kinases to determine if their inhibition could explain the observed phenotype. If available, use siRNA/shRNA to knockdown these kinases and see if it phenocopies the effect of this compound. |
| Induction of Apoptosis/Cell Cycle Arrest | This compound can induce both apoptosis and a decrease in the S-phase cell population.[2][3] Perform cell cycle analysis (e.g., by flow cytometry with propidium (B1200493) iodide staining) and an apoptosis assay (e.g., Annexin V staining) to quantify these effects. |
| Cellular Stress Response | High concentrations of any small molecule inhibitor can induce a general cellular stress response. Lower the concentration of this compound to the lowest effective dose for on-target inhibition. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| PI3Kα | 15.6 | [1][2] |
| mTOR | 34.9 | [1][2] |
| PI3Kβ | 1,143 | [1][2] |
| PI3Kγ | 249 | [1][2] |
| PI3Kδ | 262 | [1][2] |
| MLK1 | <200 | [3] |
| NEK2 | <200 | [3] |
Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of pathway inhibition.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as AKT and S6.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[3]
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability and Apoptosis Assay
Objective: To determine the cytotoxic and apoptotic effects of this compound on a cancer cell line.
Methodology:
-
Cell Culture and Treatment: Seed cells in 96-well plates (for viability) or 6-well plates (for apoptosis) and treat with a dose range of this compound for 24, 48, and 72 hours.
-
Cell Viability Assay (MTT or CellTiter-Glo):
-
Add MTT reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest cells (including any floating cells in the media) and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.[3]
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: For the viability assay, calculate the IC50 value. For the apoptosis assay, quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. targetedonc.com [targetedonc.com]
- 9. labiotech.eu [labiotech.eu]
Technical Support Center: Optimizing DS-7423 (Ipatasertib) Concentration for Cell Lines
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use and optimization of DS-7423 (Ipatasertib) in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ipatasertib) and what is its mechanism of action?
A1: this compound, also known as Ipatasertib, is a potent and highly selective, ATP-competitive small-molecule inhibitor of all three isoforms of the protein kinase B (AKT), namely AKT1, AKT2, and AKT3.[1][2] AKT is a central signaling node in the PI3K/AKT/mTOR pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[3][4] In many cancers, this pathway is hyperactivated due to genetic alterations, leading to uncontrolled cell growth.[3] Ipatasertib works by binding to the ATP-binding pocket of AKT, thereby inhibiting its kinase activity and preventing the phosphorylation of its downstream substrates. This inhibition leads to decreased cancer cell proliferation and the induction of apoptosis (programmed cell death).
Q2: Which cell lines are most sensitive to this compound?
A2: Cell lines with a hyperactivated PI3K/AKT signaling pathway are generally more sensitive to this compound. This includes cell lines with:
-
Loss of PTEN (Phosphatase and Tensin Homolog): PTEN is a tumor suppressor that negatively regulates the PI3K/AKT pathway. Its loss leads to constitutive activation of AKT.
-
Activating mutations in PIK3CA: The PIK3CA gene encodes the p110α catalytic subunit of PI3K. Activating mutations in this gene lead to increased AKT signaling.
Studies have shown that cancer cell lines with PTEN loss or PIK3CA mutations have significantly lower half-maximal inhibitory concentration (IC50) values for Ipatasertib compared to cell lines without these alterations.
Q3: What is a typical effective concentration range for this compound in in vitro studies?
A3: The effective concentration of this compound can vary significantly depending on the cell line and its genetic background. IC50 values can range from the nanomolar to the micromolar range. For example, in a panel of cancer cell lines, those with PTEN loss or PIK3CA mutations had a mean IC50 of 4.8 µM, while those without these alterations had a mean IC50 of 8.4 µM. In some specific cell lines, such as the uterine serous carcinoma cell line SPEC-2 (PTEN null), the mean IC50 value has been reported to be 2.05 µM, while the PTEN wild-type ARK1 cell line had a higher mean IC50 of 6.62 µM.
Q4: How should I prepare and store this compound for my experiments?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to prepare single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working dilutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: IC50 Values of this compound (Ipatasertib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alterations | Ipatasertib IC50 (µM) |
| Panel Average | Various Cancers | PTEN loss or PIK3CA mutation | Mean: 4.8 |
| Panel Average | Various Cancers | No known alterations in PTEN/PIK3CA | Mean: 8.4 |
| SPEC-2 | Uterine Serous Carcinoma | PTEN null | 2.05 |
| ARK1 | Uterine Serous Carcinoma | PTEN wild-type | 6.62 |
This table presents a summary of reported IC50 values. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Cell Viability Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell line by 50%.
Materials:
-
This compound (Ipatasertib)
-
Selected cancer cell line
-
Complete cell culture medium
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to 70-80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Perform a cell count and determine cell viability (should be >90%).
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (a common range to test is 0.01 µM to 25 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value using a suitable software (e.g., GraphPad Prism) by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Western Blot Analysis of p-AKT Inhibition
This protocol is used to confirm that this compound is inhibiting its target, AKT, by measuring the levels of phosphorylated AKT (p-AKT).
Materials:
-
This compound treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with various concentrations of this compound for a specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT as a loading control.
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High IC50 Value / Low Sensitivity | The cell line may not have an activated PI3K/AKT pathway (e.g., wild-type PTEN and PIK3CA). | - Sequence the cell line to check for mutations in key pathway genes.- Consider using a different cell line with known PI3K/AKT pathway alterations. |
| The cell line may have acquired resistance mechanisms. | - Investigate potential resistance pathways (e.g., upregulation of other kinases).- Consider combination therapies. | |
| Inconsistent Results Between Experiments | - Variability in cell seeding density.- Inconsistent drug concentration due to improper dilution or storage.- Cell culture contamination. | - Ensure consistent cell seeding density.- Prepare fresh drug dilutions for each experiment from a properly stored stock solution.- Regularly check cell cultures for contamination. |
| Unexpected Cell Death in Vehicle Control | - High concentration of DMSO.- The cell line is sensitive to DMSO. | - Ensure the final DMSO concentration is low (≤ 0.1%).- Perform a DMSO toxicity test to determine the maximum tolerated concentration for your cell line. |
| No Inhibition of Downstream AKT Targets (e.g., p-S6) | - Insufficient drug concentration or incubation time.- The cell line has a resistance mechanism that bypasses AKT signaling. | - Perform a dose-response and time-course experiment to determine the optimal conditions.- Investigate alternative signaling pathways that may be active. |
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common issues with this compound experiments.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to DS-7423 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the dual PI3K/mTOR inhibitor, DS-7423.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally bioavailable small-molecule inhibitor that dually targets phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). It inhibits all class I PI3K isoforms, with greater potency against p110α, and also inhibits both mTORC1 and mTORC2 complexes.[1] By blocking this critical signaling pathway, this compound aims to halt cancer cell growth, proliferation, and survival.[2] In some cancer types, such as ovarian clear cell adenocarcinoma (OCCA) with wild-type TP53, this compound has been shown to induce TP53-dependent apoptosis.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to this compound can be multifactorial and cell-type specific. Some common mechanisms include:
-
Activation of bypass signaling pathways: Cancer cells can compensate for PI3K/mTOR inhibition by activating alternative survival pathways. A key example is the upregulation of the HER2 (ErbB2) signaling pathway, particularly in PTEN wild-type prostate cancer.[3][4]
-
Upregulation of feedback loop components: In response to this compound, some cancer cells, particularly PTEN wild-type prostate cancer cells, upregulate prostate-specific membrane antigen (PSMA) and metabotropic glutamate (B1630785) receptor 1 (mGluR1).[3][4] These molecules can engage in a positive feedback loop with HER2, sustaining pro-survival signaling.[3][4]
-
Genetic alterations: Pre-existing or acquired mutations in components of the PI3K/AKT/mTOR pathway or other related pathways can confer resistance.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.
Q3: How can I overcome resistance to this compound in my experiments?
Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of the identified resistance pathways is a primary strategy. For instance, in PTEN wild-type prostate cancer models showing HER2-mediated resistance, co-treatment with a HER2 inhibitor (e.g., lapatinib) or an mGluR1 inhibitor can restore sensitivity.[3][4]
-
Targeting Downstream Effectors: If resistance is mediated by downstream components, targeting these effectors may be effective.
-
Sequential Treatment: In some cases, sequential treatment with different targeted agents may prevent the development of resistance.
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in PTEN wild-type prostate cancer cell lines.
-
Possible Cause: Upregulation of a HER2/PSMA/mGluR1-mediated resistance pathway.[3][4] Upon treatment with this compound, PTEN wild-type prostate cancer cells can upregulate HER2, PSMA, and mGluR1, which form a positive feedback loop to sustain pro-survival signaling.[3][4]
-
Troubleshooting Steps:
-
Confirm Pathway Activation: Use Western blotting to check for increased expression and/or phosphorylation of HER2, PSMA, and mGluR1 in your resistant cells compared to sensitive parental cells.
-
Implement Combination Therapy:
-
Co-treat resistant cells with this compound and a HER2 inhibitor (e.g., lapatinib).
-
Co-treat resistant cells with this compound and an mGluR1 antagonist.
-
-
Assess Efficacy: Perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine if the combination treatment restores sensitivity.
-
Problem 2: Lack of apoptosis induction in TP53-mutant cancer cells treated with this compound.
-
Possible Cause: The pro-apoptotic effect of this compound can be dependent on functional TP53.[1] In ovarian clear cell adenocarcinoma cell lines, this compound was found to induce apoptosis more effectively in cells with wild-type TP53.[1]
-
Troubleshooting Steps:
-
Verify TP53 Status: Sequence the TP53 gene in your cell line to confirm its mutational status.
-
Assess Apoptosis: Use assays like Annexin V/PI staining followed by flow cytometry to quantify apoptosis in response to this compound.
-
Explore Alternative Strategies: In TP53-mutant cells, consider combining this compound with agents that induce apoptosis through TP53-independent mechanisms.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) | Reference |
| TOV-21G | Ovarian Clear Cell Adenocarcinoma | Mutant | Wild-Type | < 75 | [5] |
| RMG-I | Ovarian Clear Cell Adenocarcinoma | Wild-Type | Wild-Type | < 75 | [5] |
| ES-2 | Ovarian Clear Cell Adenocarcinoma | Wild-Type | Wild-Type | < 75 | [5] |
| U87 | Glioblastoma | Wild-Type | Mutant | ~50 | [6] |
| GSC11 | Glioblastoma Stem Cell | - | - | < 50 | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| TOV-21G | Ovarian Clear Cell Adenocarcinoma | This compound (oral, daily) | Dose-dependent | [5] |
| RMG-I | Ovarian Clear Cell Adenocarcinoma | This compound (oral, daily) | Dose-dependent | [5] |
| U87 | Glioblastoma | This compound (6 mg/kg) | Significant | [6] |
| GSC11 | Glioblastoma Stem Cell | This compound (6 mg/kg) | Significant | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or combination agents) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound (and/or combination agents) for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., against p-AKT, p-S6K, HER2, PSMA, mGluR1, total AKT, total S6K, actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Subcutaneous Xenograft Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[8]
-
Animal Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., NSG mice).[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = (width^2 x length)/2).
-
Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups and begin oral administration of this compound or vehicle control.
-
Efficacy Evaluation: Continue treatment for a specified period, monitoring tumor volume and animal body weight. At the end of the study, excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizations
Caption: Mechanism of action of this compound.
Caption: HER2/PSMA/mGluR1 resistance pathway.
Caption: Experimental workflow overview.
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K inhibitors in trastuzumab-resistant HER2-positive breast cancer cells with PI3K pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. yeasenbio.com [yeasenbio.com]
DS-7423 stability issues in experimental setup
Disclaimer: Information regarding a specific compound designated "DS-7423" is not publicly available. This technical support center provides a generalized framework for addressing common stability issues of experimental small molecule compounds, using "this compound" as a placeholder. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance compound stability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of a small molecule like this compound can be influenced by several factors, including temperature, light exposure, pH of the solution, and exposure to oxygen (oxidation).[1][2][3] The inherent chemical structure of the molecule, such as the presence of functional groups like esters or amides, can make it susceptible to degradation reactions like hydrolysis.[1]
Q2: How should I store the lyophilized powder and stock solutions of this compound?
A2: Lyophilized powder should be stored in a cool, dry, and dark environment, typically at -20°C or below.[4] Stock solutions, especially in solvents like DMSO, should be stored at -20°C or -80°C to minimize degradation. It is also crucial to avoid repeated freeze-thaw cycles, which can compromise the integrity of the compound.
Q3: My this compound stock solution has changed color. What does this indicate?
A3: A change in color in a stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air, or impurities in the solvent. It is highly recommended to perform a quality check (e.g., via HPLC/LC-MS) before using a discolored solution in an experiment.
Q4: Can the type of storage container impact the stability of this compound?
A4: Yes, the material of the storage container can affect compound stability. Some compounds may adhere to the surface of certain plastics, or contaminants could leach from the container into the solution. For long-term storage, using amber glass vials or inert polypropylene (B1209903) tubes is advisable to protect against light and prevent adsorption.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Precipitation observed in stock solution upon thawing.
-
Possible Cause 1: Poor Solubility. The compound's solubility limit may have been exceeded, especially at lower temperatures.
-
Solution: Consider preparing a more dilute stock solution. Ensure the chosen solvent has high solubilizing power for this compound.
-
-
Possible Cause 2: Unsuitable Thawing Protocol. Rapid thawing can lead to precipitation.
-
Solution: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.
-
-
Possible Cause 3: Compound Degradation. The compound may have degraded into a less soluble product.
-
Solution: Analyze the precipitate using a suitable analytical method to determine if it is the parent compound or a degradant. If it is a degradant, investigate the potential degradation pathway.
-
Issue 2: Inconsistent results or loss of activity in cell-based assays.
-
Possible Cause 1: Degradation in Culture Medium. this compound may be unstable in the aqueous, buffered environment of the cell culture medium.
-
Solution: Perform a stability assessment of this compound directly in the culture medium under incubation conditions (e.g., 37°C, 5% CO2) and analyze its concentration over time.
-
-
Possible Cause 2: Adsorption to Plasticware. The compound may be adsorbing to the surface of assay plates or tubes, reducing its effective concentration.
-
Solution: Use low-binding plates. Adding a small amount of a non-ionic surfactant to the medium can also help prevent adsorption.
-
-
Possible Cause 3: Inconsistent Solution Preparation. Variability in preparing working solutions can lead to inconsistent results.
-
Solution: Standardize the protocol for solution preparation. It is best practice to prepare fresh working solutions for each experiment from a validated stock.
-
Issue 3: Appearance of new peaks in HPLC/LC-MS analysis over time.
-
Possible Cause: Compound Degradation. The appearance of new peaks alongside a decrease in the parent compound's peak area is a clear indicator of degradation.
-
Solution: Identify the degradation products to understand the degradation pathway. This knowledge is crucial for developing strategies to mitigate the specific degradation mechanism, such as adjusting the pH of solutions, adding antioxidants, or protecting the compound from light.
-
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and highlights the importance of conducting forced degradation studies.
Table 1: Thermal and Photolytic Stability of this compound in Solution (10 µM in PBS, pH 7.4)
| Condition | Time (hours) | % Remaining this compound | Major Degradant Peaks |
| 4°C, Dark | 0 | 100.0% | None |
| 24 | 99.5% | None | |
| 48 | 99.1% | None | |
| 25°C, Dark | 0 | 100.0% | None |
| 24 | 92.3% | DP-1 | |
| 48 | 85.1% | DP-1, DP-2 | |
| 40°C, Dark | 0 | 100.0% | None |
| 24 | 75.6% | DP-1, DP-2 | |
| 48 | 60.2% | DP-1, DP-2, DP-3 | |
| 25°C, Light | 0 | 100.0% | None |
| 24 | 65.4% | DP-4 | |
| 48 | 42.8% | DP-4, DP-5 |
Table 2: pH Stability of this compound in Aqueous Buffers (10 µM, 25°C, 24h)
| Buffer Condition | % Remaining this compound | Degradation Pathway |
| pH 3.0 (HCl) | 78.9% | Acid-catalyzed hydrolysis |
| pH 5.0 (Acetate) | 95.2% | Minimal degradation |
| pH 7.4 (Phosphate) | 92.3% | Minimal degradation |
| pH 9.0 (Borate) | 65.7% | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Solution Stability Assessment
Objective: To evaluate the stability of this compound in a specific solvent or buffer over time at different temperatures.
Methodology:
-
Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute this stock to a final concentration of 10 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the working solution into separate, sealed amber vials for each time point and temperature condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from each temperature condition.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks and a decrease in the parent peak area indicate degradation.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways to establish the intrinsic stability of this compound.
Methodology:
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Expose the solutions to a range of stress conditions as follows:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the solution at 80°C for 48 hours.
-
Photolytic Stress: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC/LC-MS method with a photodiode array (PDA) detector to ensure peak purity.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound under stress conditions.
Caption: Workflow for assessing the stability of this compound in solution.
References
Navigating Inconsistent Results with DS-7423: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with DS-7423, a dual PI3K/mTOR inhibitor. By offering detailed protocols and clarifying the compound's mechanism of action, this resource aims to help researchers achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally available small-molecule inhibitor that dually targets phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It exhibits strong inhibitory activity against PI3Kα and mTOR.[1][3] The compound's anti-tumor effects are often linked to its ability to suppress the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2][4] In certain cancer cells with wild-type TP53, this compound has been shown to induce apoptosis by increasing the expression and phosphorylation of TP53.[2][3]
Q2: I am observing variability in the IC50 values of this compound across different cancer cell lines. What could be the reason?
Inconsistent IC50 values for this compound can be attributed to several factors related to the specific characteristics of the cell lines being tested:
-
Mutational Status of the PI3K/AKT/mTOR Pathway: The presence of mutations in key genes within this pathway, such as PIK3CA, can influence sensitivity to this compound.[2][4]
-
TP53 Gene Status: The effectiveness of this compound in inducing apoptosis has been shown to be more pronounced in cell lines with wild-type TP53 compared to those with TP53 mutations.[2][4]
-
PTEN Status: The tumor suppressor PTEN is a negative regulator of the PI3K pathway. In PTEN wild-type prostate cancer models, resistance mechanisms involving HER2 and mGluR1 have been observed, which could lead to variable responses.[5][6]
-
General Cell Health and Culture Conditions: Factors such as passage number, confluency, and media composition can impact cellular response to drug treatment.
Q3: My this compound solution appears to have precipitated. How can I ensure it remains solubilized?
This compound is typically dissolved in solvents like DMSO for in vitro studies.[1] To avoid precipitation, especially when preparing working solutions for in vivo or in vitro experiments, it is crucial to follow established formulation protocols. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][7] For in vivo studies, preparing fresh working solutions on the day of use is recommended.[7]
Troubleshooting Inconsistent Experimental Outcomes
Problem 1: Low or No Inhibition of Downstream Targets (p-AKT, p-S6)
If you are not observing the expected decrease in the phosphorylation of AKT (a PI3K downstream target) or S6 ribosomal protein (an mTORC1 downstream target), consider the following:
-
Sub-optimal Drug Concentration: The inhibitory concentration can vary between cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific model. Doses ranging from 39–156 nM have been shown to be effective in suppressing the phosphorylation of AKT and S6 in some cell lines.[2][4]
-
Incorrect Timing of Analysis: The kinetics of pathway inhibition can vary. Conduct a time-course experiment to identify the optimal time point for observing maximal inhibition after this compound treatment.
-
Reagent Quality: Ensure the this compound compound has not degraded. Store it according to the manufacturer's instructions. Verify the activity of your antibodies for immunoblotting.
Problem 2: Lack of Apoptosis Induction
If this compound is not inducing apoptosis in your experimental system, investigate the following possibilities:
-
TP53 Status of Your Cells: this compound-mediated apoptosis has been shown to be more effective in cells with wild-type TP53.[2][4] Verify the TP53 status of your cell lines. In cells with mutated TP53, the apoptotic response may be significantly reduced.[2]
-
Apoptosis Assay Sensitivity: Ensure your apoptosis detection method (e.g., Annexin V staining, caspase activity assay) is sensitive enough to detect the expected level of apoptosis. This compound at 156 nM induced apoptosis in 4–12% of cells in some studies.[2][4]
-
Alternative Cell Fates: this compound can also have cytostatic effects, leading to a decrease in the S-phase cell population.[2][4] Consider performing cell cycle analysis to see if the compound is causing cell cycle arrest rather than apoptosis in your model.
Problem 3: Development of Drug Resistance
In long-term treatment studies, you may observe the development of resistance to this compound. Research suggests potential resistance mechanisms:
-
Upregulation of Bypass Signaling Pathways: In PTEN wild-type prostate cancer cells, resistance to this compound has been linked to the upregulation of HER2 and mGluR1 signaling.[5][6] Investigating the expression levels of these proteins upon treatment may provide insights.
-
Feedback Loops: A positive feedback loop between PSMA, mGluR1, and HER2 has been proposed as a mechanism to overcome this compound treatment.[5][6]
Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 PI3Kα | 15.6 nM | Biochemical Assay | [1][3] |
| IC50 PI3Kβ | 1,143 nM | Biochemical Assay | [1][3] |
| IC50 PI3Kγ | 249 nM | Biochemical Assay | [1][3] |
| IC50 PI3Kδ | 262 nM | Biochemical Assay | [1][3] |
| IC50 mTOR | 34.9 nM | Biochemical Assay | [1][3] |
| Effective Conc. | <75 nM | Ovarian Clear Cell Adenocarcinoma (OCCA) Cell Lines | [2][4] |
Key Experimental Protocols
Immunoblotting for Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway following this compound treatment.
-
Cell Seeding and Treatment: Seed cells in 60-mm dishes and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 39 nM, 156 nM) or DMSO as a control for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-AKT (Thr308 and Ser473), p-S6 (Ser235/236 and Ser240/244), total AKT, total S6, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of cell cycle distribution after this compound treatment.
-
Cell Treatment: Seed 5x10^5 cells in 60-mm dishes and treat with this compound for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells by trypsinization and wash twice with PBS.
-
Fixation: Resuspend the cells in cold 70% ethanol (B145695) and incubate at 4°C overnight for fixation.
-
Staining: Wash the cells twice with PBS and incubate with RNase A (0.25 mg/mL) for 30 minutes at 37°C. Then, stain the cells with propidium (B1200493) iodide (PI; 50 µg/mL) at 4°C for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Detection by Annexin-V Staining
This protocol is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Culture 5x10^5 cells in 60-mm plates for 24 hours before treating with either DMSO (control) or this compound (e.g., 156 nM, 2,500 nM) for 48 hours.
-
Cell Harvesting and Staining: Trypsinize the cells, wash them twice with PBS, and then perform double staining with Annexin-V FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the apoptotic cell population using a flow cytometer.
Visualizing Signaling Pathways and Workflows
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 5. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: DS-7423 In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the dual PI3K/mTOR inhibitor, DS-7423. Our goal is to help you overcome common challenges related to its in vivo bioavailability and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a consideration?
This compound is an orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2] As with many small molecule kinase inhibitors, its efficacy is dependent on achieving sufficient plasma concentrations after oral administration. Factors such as poor aqueous solubility can limit its absorption from the gastrointestinal tract, potentially leading to suboptimal therapeutic exposure. Therefore, optimizing its bioavailability is crucial for consistent and effective in vivo studies.
Q2: What are the known IC50 values for this compound?
This compound potently inhibits PI3Kα and mTOR with IC50 values of 15.6 nM and 34.9 nM, respectively.[2][3] It also inhibits other class I PI3K isoforms at higher concentrations.[2][3]
Q3: Has a recommended dose for clinical studies been established?
Phase I clinical trials conducted in the United States and Japan established a recommended phase 2 dose (RP2D) of 240 mg/day. These studies found no significant differences in toxicities, pharmacokinetics, or efficacy between the two patient populations.[4]
Troubleshooting Guide
Issue 1: High Variability in Plasma Concentrations Following Oral Gavage in Animal Models
Possible Cause: This is often due to inconsistent suspension quality or pH-dependent solubility of the compound. Many kinase inhibitors have poor water solubility, leading to challenges in preparing a homogenous dosing formulation.
Suggested Solutions:
-
Formulation Optimization: For preclinical studies, consider using a formulation vehicle designed to improve solubility and absorption. Common approaches include:
-
Co-solvent systems: A mixture of water and a biocompatible organic solvent (e.g., PEG400, DMSO, ethanol).
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and enhance absorption by presenting the drug in a solubilized state.[5][6][7]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase the surface area for dissolution.[8]
-
-
Vehicle Selection: A simple starting point for a preclinical vehicle could be 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water. Ensure the suspension is uniformly mixed before each administration.
-
pH Adjustment: If this compound's solubility is pH-dependent, adjusting the pH of the formulation vehicle may improve its dissolution.
Issue 2: Lower than Expected Plasma Exposure (Low Cmax and AUC)
Possible Cause: This could be due to poor dissolution rate in the gastrointestinal tract, first-pass metabolism, or efflux by transporters like P-glycoprotein.
Suggested Solutions:
-
Enhanced Formulation Strategies:
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and absorption.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[5]
-
-
Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2) to determine if this compound is a substrate for efflux transporters. If so, co-administration with a known inhibitor of that transporter in preclinical models could be explored.
-
Route of Administration Comparison: To understand the contribution of first-pass metabolism, compare the pharmacokinetic profile of orally administered this compound with that of an intravenous administration.
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic parameters for this compound in a preclinical mouse model to illustrate the potential impact of different formulation strategies.
| Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| 0.5% Methylcellulose in Water | 10 | 150 | 4 | 1200 |
| 20% PEG400 in Water | 10 | 350 | 2 | 2800 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 800 | 1 | 6400 |
| Nanosuspension | 10 | 950 | 1 | 7600 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Oral Gavage
Objective: To prepare a stable nanosuspension of this compound to enhance its oral bioavailability in mice.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC) as a stabilizer
-
Poloxamer 188 as a surfactant
-
Milli-Q water
-
High-pressure homogenizer or bead mill
Procedure:
-
Prepare a 1% (w/v) solution of HPMC and a 0.5% (w/v) solution of Poloxamer 188 in Milli-Q water.
-
Disperse the required amount of this compound powder in the stabilizer/surfactant solution to create a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer at 20,000 psi for 20-30 cycles, or process in a bead mill with zirconium oxide beads until the desired particle size is achieved.
-
Measure the particle size and zeta potential using a dynamic light scattering instrument to ensure the average particle size is below 200 nm and the suspension is stable.
-
Adjust the final concentration of the nanosuspension with the vehicle for the desired dose.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the in vivo bioavailability of this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
Technical Support Center: Minimizing DS-7423 (Ipatasertib) Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing and minimizing the toxicity of DS-7423 (also known as Ipatasertib) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Ipatasertib, is a potent, orally bioavailable, small-molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B). It is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), with high potency against PI3Kα.[1] By targeting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival, this compound exhibits anti-tumor activity.[2] This pathway is frequently hyperactivated in various cancers.
Q2: What are the most common toxicities observed with this compound in animal models?
A2: The most commonly observed on-target toxicities associated with this compound and other PI3K/AKT pathway inhibitors in animal models include:
-
Hyperglycemia: Inhibition of the PI3K/AKT pathway can interfere with insulin (B600854) signaling and glucose metabolism, leading to elevated blood glucose levels.
-
Gastrointestinal (GI) Toxicity: Diarrhea, decreased appetite, and weight loss are common due to the role of the PI3K/AKT pathway in maintaining the integrity of the gastrointestinal lining.[2]
-
Dermatological Toxicity: Skin rashes have been reported in clinical studies and may be observed in animal models.[3]
Q3: At what doses are toxicities with this compound typically observed in animal models?
A3: The dose at which toxicities are observed can vary depending on the animal model, strain, and administration schedule. In a study with a transgenic mouse model of endometrial cancer, a daily oral dose of 50 mg/kg of Ipatasertib was well tolerated without significant toxicity or body weight changes.[4] However, in a phase I study in humans, Grade 3 adverse events such as diarrhea, hyperglycemia, and rash were more frequent at a dose of 600 mg. Researchers should perform dose-escalation studies in their specific animal model to determine the maximum tolerated dose (MTD).
Q4: How can I manage hyperglycemia induced by this compound in my animal studies?
A4: Management of hyperglycemia is critical to maintain animal welfare and the integrity of the study. Strategies include:
-
Dietary Modification: Implementing a low-carbohydrate or ketogenic diet can help to mitigate hyperglycemia.
-
Pharmacological Intervention:
-
Metformin (B114582): This is a first-line treatment for type 2 diabetes and can be effective in managing PI3K inhibitor-induced hyperglycemia.
-
SGLT2 Inhibitors: These agents can help reduce blood glucose levels.
-
-
Dose Modification: If hyperglycemia is severe, a temporary hold or dose reduction of this compound may be necessary.
Q5: What are the best practices for managing gastrointestinal toxicity?
A5: Proactive monitoring and management of GI toxicity are essential.
-
Monitoring: Daily monitoring of fecal consistency, body weight, and food/water intake is crucial. A fecal scoring system can be used to grade the severity of diarrhea.
-
Supportive Care:
-
Hydration: Provide subcutaneous fluids (e.g., sterile saline) to prevent dehydration.
-
Dietary Support: A highly palatable and easily digestible diet can help maintain caloric intake.
-
-
Pharmacological Intervention:
-
Loperamide (B1203769): This anti-diarrheal agent can be administered to manage loose stools. A starting dose of 1-2 mg/kg orally is often used.
-
-
Dose Modification: For severe or persistent diarrhea, a dose reduction or interruption of this compound administration may be required.
Troubleshooting Guides
Troubleshooting Hyperglycemia
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate Hyperglycemia (e.g., 200-400 mg/dL) | On-target effect of this compound | 1. Continue daily monitoring of blood glucose. 2. Consider switching to a low-carbohydrate diet. 3. If hyperglycemia persists or worsens, consider initiating metformin treatment in consultation with a veterinarian. |
| Severe Hyperglycemia (e.g., >400 mg/dL) | High dose of this compound or individual animal sensitivity | 1. Immediately hold this compound administration. 2. Administer supportive care as directed by a veterinarian (e.g., fluids). 3. Consult with a veterinarian about initiating pharmacological intervention (e.g., SGLT2 inhibitor). 4. Once blood glucose levels stabilize, consider re-initiating this compound at a lower dose. |
| Animal shows signs of distress (e.g., lethargy, dehydration) with hyperglycemia | Diabetic ketoacidosis or severe dehydration | 1. Immediately stop this compound administration. 2. Provide immediate veterinary care. 3. Consider humane endpoint if the animal's condition does not improve. |
Troubleshooting Gastrointestinal Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Grade 1 Diarrhea (Soft, partially formed stools) | On-target effect of this compound | 1. Increase monitoring frequency of fecal consistency and body weight. 2. Ensure easy access to food and water. 3. Document observations meticulously. |
| Grade 2 Diarrhea (Unformed, loose stools) | Higher dose of this compound or increased sensitivity | 1. Initiate loperamide at 1-2 mg/kg orally. 2. Provide subcutaneous fluids to prevent dehydration. 3. Switch to a low-residue, purified diet. 4. If diarrhea persists for >48 hours, consider a temporary hold or dose reduction of this compound. |
| Grade 3 Diarrhea (Watery stools) and/or >15% body weight loss | Severe toxicity | 1. Immediately stop this compound administration. 2. Administer aggressive supportive care, including subcutaneous fluids. 3. Consult with a veterinarian for further treatment options. 4. Consider humane endpoint if the animal's condition does not improve within 24-48 hours. |
Data Presentation
Illustrative Dose-Dependent Toxicity of this compound in Rodent Models
Note: The following table is an illustrative example based on typical findings for PI3K/AKT inhibitors and should be adapted based on study-specific data.
| Dose (mg/kg, daily oral) | Animal Model | Incidence of Grade ≥2 Diarrhea | Mean Body Weight Change | Incidence of Grade ≥2 Hyperglycemia |
| 10 | Mouse | 0% | +5% | 5% |
| 25 | Mouse | 15% | -2% | 20% |
| 50 | Mouse | 40% | -8% | 50% |
| 100 | Rat | 75% | -15% | 80% |
Experimental Protocols
Protocol 1: General Health and Toxicity Monitoring in Mice
-
Clinical Observations:
-
Perform daily cage-side observations to assess the general health and well-being of each animal.
-
Look for changes in posture (hunching), activity level, grooming, and any signs of pain or distress.
-
Record all observations in a study log.
-
-
Body Weight Measurement:
-
Measure and record the body weight of each animal at least three times per week.
-
Calculate the percentage of body weight change from baseline.
-
-
Fecal and Urine Monitoring:
-
Visually inspect feces daily for consistency and signs of diarrhea. Use a standardized scoring system (see table below).
-
Observe for any changes in urine output or appearance.
-
-
Food and Water Intake:
-
Monitor food and water consumption daily to detect early signs of anorexia or dehydration.
-
Fecal Consistency Scoring for Mice
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, partially formed pellets |
| 2 | Unformed, loose stools |
| 3 | Watery/liquid stools |
Protocol 2: Blood Glucose Monitoring
-
Animal Restraint:
-
Gently restrain the mouse using an appropriate method.
-
-
Blood Collection:
-
Using a sterile lancet, prick the tail vein to obtain a small drop of blood.
-
-
Glucose Measurement:
-
Use a calibrated handheld glucometer to measure the blood glucose level.
-
Record the value in the study log.
-
-
Frequency:
-
Monitor baseline blood glucose before the start of treatment.
-
During treatment, monitor blood glucose 2-3 times per week, or more frequently if hyperglycemia is detected.
-
Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the management of this compound-induced toxicities in animal models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Managing DS-7423 Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of DS-7423 precipitation in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to ensure the successful use of this compound in your experiments.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous solution like cell culture media. The primary reason is the poor aqueous solubility of the compound once the DMSO is diluted.
Here are the potential causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit in the aqueous environment. | Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock solution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) cell culture medium or a mixture of media and DMSO. Then, add this intermediate dilution to the final volume of the medium. |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This might necessitate preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation in the Incubator
Question: The media containing this compound appears clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What is happening?
Answer: Delayed precipitation can be caused by changes in the media's physicochemical properties over time or interactions between this compound and media components.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can lead to temperature cycling, which can affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with an integrated incubator. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1] | If precipitation persists, consider trying a different basal media formulation (e.g., switching between DMEM and RPMI-1640). |
| Interaction with Serum Proteins | Hydrophobic compounds can bind to proteins in fetal bovine serum (FBS). While this can sometimes enhance solubility, it can also potentially lead to aggregation and precipitation under certain conditions. | If using a serum-containing medium, ensure the serum is of high quality and properly stored. Consider reducing the serum concentration if experimentally feasible. For serum-free conditions, the solubility of this compound may be lower, requiring a lower working concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] A stock solution of at least 10 mM in DMSO can be prepared.[2] For best results, use anhydrous, high-purity DMSO.
Q2: How should I store the this compound stock solution?
A2: Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Q3: Can I filter out the precipitate and use the remaining solution?
A3: It is not recommended to filter out the precipitate and use the remaining solution. The formation of a precipitate means the actual concentration of the dissolved compound is unknown and will be lower than intended, leading to inaccurate and unreliable experimental results.
Q4: Are there any alternative solvents I can use?
A4: While DMSO is the most common and recommended solvent for in vitro studies, for specific applications, other solvents or co-solvents might be considered. However, any new solvent system would require thorough validation to assess its compatibility with your cell lines and experimental setup. For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 have been used.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of this compound (Molecular Weight: 520.6 g/mol ), add 192.1 µL of DMSO.[2]
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C or -80°C.[2]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution to reach the final desired concentration. For example, to prepare a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This will result in a 10 µM solution.
-
Mix gently by inverting the tube or by pipetting up and down.
-
-
Use the working solution immediately after preparation. Do not store aqueous working solutions.
Data Presentation
| Parameter | Value | Source |
| Molecular Weight | 520.6 g/mol | [2] |
| Solubility in DMSO | ≥ 10 mM | [2] |
| Recommended Final DMSO Concentration in Media | < 0.5% (ideally < 0.1%) | General recommendation for cell culture |
| Storage of DMSO Stock | -20°C (1 month) or -80°C (6 months) | [2] |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
Validation & Comparative
A Preclinical Head-to-Head: Unpacking the Efficacy of DS-7423 and Everolimus in Oncology Research
In the landscape of targeted cancer therapy, the PI3K/AKT/mTOR signaling pathway remains a critical axis for intervention. This guide provides a comparative analysis of two key inhibitors targeting this pathway: DS-7423, a dual PI3K/mTOR inhibitor, and everolimus (B549166), a well-established mTOR inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform further investigation.
Mechanism of Action: A Tale of Two Inhibitors
This compound and everolimus both exert their anti-tumor effects by modulating the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1][2][3] However, their mechanisms of action differ significantly.
Everolimus is a selective inhibitor of the mTOR complex 1 (mTORC1).[4] It functions by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTORC1. This inhibition disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest.
This compound , in contrast, is a dual inhibitor, targeting both PI3K and mTOR.[5] This broader activity aims to overcome the feedback activation of AKT that can occur with mTORC1 inhibition alone, potentially leading to more potent and durable anti-tumor responses.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro activity of this compound and everolimus across various cancer cell lines, as reported in preclinical studies. It is important to note that these data are compiled from separate studies and not from a direct head-to-head comparison in the same experimental setting.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ovarian Clear Cell Adenocarcinoma (Panel of 9 lines) | Ovarian Cancer | <75 | |
| Enzyme Inhibition | |||
| PI3Kα | - | 15.6 | |
| mTOR | - | 34.9 | |
| PI3Kβ | - | 1,143 | |
| PI3Kγ | - | 249 | |
| PI3Kδ | - | 262 |
Table 2: In Vitro Activity of Everolimus
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| B16/BL6 | Melanoma (murine) | 0.7 | |
| HCT-15 | Colon Cancer | Sensitive (<100) | |
| A549 | Lung Cancer | Sensitive (<100) | |
| KB-31 | Cervical Cancer | Insensitive (>100) | |
| HCT-116 | Colon Cancer | 4000 | |
| TE4 | Esophageal Squamous Cell Carcinoma | ~20 (inhibition at this concentration) | |
| TE11 | Esophageal Squamous Cell Carcinoma | ~20 (inhibition at this concentration) |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical studies using animal models provide valuable insights into the anti-tumor activity of these compounds in a more complex biological system.
This compound: In mouse xenograft models of ovarian clear cell adenocarcinoma (TOV-21G and RMG-I), daily oral administration of this compound resulted in a dose-dependent suppression of tumor growth. Similarly, in an orthotopic mouse xenograft model using U87 glioma cells and GSC11 glioblastoma-initiating cells, this compound treatment suppressed tumor growth and prolonged survival.
Everolimus: In xenograft models of human hepatocellular carcinoma, oral administration of everolimus led to a dose-dependent inhibition of tumor growth. This was associated with reduced blood vessel density and inhibition of cell proliferation. In a TPC-1 thyroid cancer xenograft model, everolimus demonstrated dose-dependent tumor growth inhibition. A study on colorectal cancer xenografts (HT29 and HCT116) also showed significant tumor growth inhibition with everolimus alone and in combination with irinotecan.
Experimental Protocols
In Vitro Cell Viability and Proliferation Assays
Objective: To determine the concentration of this compound or everolimus that inhibits cell growth by 50% (IC50).
General Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or everolimus for a specified duration (typically 48-96 hours). A vehicle control (e.g., DMSO) is included.
-
Viability Assessment: Cell viability is assessed using various methods:
-
MTT Assay: Measures the metabolic activity of cells.
-
CellTiter-Blue® Assay: A resazurin-based assay that also measures metabolic activity.
-
Methylene Blue Staining: A method to quantify cell number.
-
-
Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The percentage of cell viability relative to the vehicle-treated control is calculated, and IC50 values are determined by plotting cell viability against drug concentration.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound or everolimus in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Cultured cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into control and treatment groups.
-
Drug Administration:
-
This compound: Typically administered orally on a daily basis.
-
Everolimus: Administered orally, with dosing schedules varying from daily to intermittent (e.g., thrice weekly).
-
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival analysis may also be performed.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.
Caption: Preclinical experimental workflow for efficacy testing.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle in mTOR Signaling: DS-7423 vs. Rapamycin
For researchers, scientists, and drug development professionals, understanding the nuances of mTOR pathway inhibition is critical for advancing cancer therapeutics. This guide provides an objective, data-driven comparison of two prominent mTOR inhibitors: the dual PI3K/mTOR inhibitor DS-7423 and the allosteric mTORC1 inhibitor rapamycin (B549165).
The mammalian target of rapamycin (mTOR) is a central kinase that governs cell growth, proliferation, and survival, making it a prime target in oncology.[1] While rapamycin was the pioneering inhibitor of mTOR, its limitations, such as incomplete mTORC1 inhibition and feedback activation of pro-survival pathways, have spurred the development of next-generation inhibitors.[1] this compound has emerged as a potent dual inhibitor of both PI3K and mTOR, offering a more comprehensive blockade of this critical signaling axis.[2][3][4] This guide dissects the comparative performance of this compound and rapamycin, supported by preclinical experimental data.
Mechanism of Action: A Tale of Two Inhibitors
This compound and rapamycin employ distinct mechanisms to suppress mTOR signaling, leading to different downstream consequences.
Rapamycin , a macrolide, acts as an allosteric inhibitor of mTOR Complex 1 (mTORC1). It first binds to the intracellular protein FKBP12, and this complex then interacts with the FRB domain of mTOR, preventing the phosphorylation of key mTORC1 substrates like S6 kinase 1 (S6K1). However, rapamycin's inhibitory effect on another crucial mTORC1 substrate, 4E-BP1, can be incomplete and cell-type specific. Furthermore, long-term treatment with rapamycin can, in some cases, inhibit the assembly of mTOR Complex 2 (mTORC2), but this is not its primary mechanism.
This compound , in contrast, is an ATP-competitive inhibitor that targets the kinase domain of both PI3K and mTOR (mTORC1 and mTORC2). This dual inhibition prevents the phosphorylation of downstream effectors of both the PI3K/Akt and mTOR pathways, leading to a more comprehensive shutdown of signaling.
Comparative Performance: Experimental Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against both PI3Kα and mTOR.
| Compound | Target | IC50 (nM) |
| This compound | PI3Kα | 15.6 |
| mTOR | 34.9 | |
| PI3Kβ | 1,143 | |
| PI3Kγ | 249 | |
| PI3Kδ | 262 |
Table 1: In vitro kinase inhibitory activity of this compound against Class I PI3K isoforms and mTOR.
Anti-proliferative Activity in Ovarian Cancer Cell Lines
In a head-to-head comparison using a panel of nine ovarian clear cell adenocarcinoma (OCCA) cell lines, this compound demonstrated more robust dose-dependent growth suppression than rapamycin.
| Cell Line | This compound IC50 (nM) | Rapamycin |
| ES-2 | 20-75 | IC50 not reached |
| TOV-21G | 20-75 | IC50 not reached |
| OVISE | 20-75 | IC50 reached |
| OVMANA | 20-75 | IC50 not reached |
| SKOV3 | 20-75 | IC50 not reached |
| OVTOKO | 20-75 | IC50 not reached |
| JHOC-5 | 20-75 | IC50 reached |
| JHOC-7 | 20-75 | IC50 not reached |
| RMG-I | 20-75 | IC50 not reached |
Table 2: Anti-proliferative activity of this compound and rapamycin in OCCA cell lines. The IC50 for rapamycin was not reached in five of the nine cell lines at the concentrations tested (2.45–2,560 nM).
Impact on Downstream mTOR Signaling
Western blot analysis reveals the distinct effects of this compound and rapamycin on key downstream effectors of the mTOR pathway.
In OVISE and OVMANA ovarian cancer cell lines, treatment with this compound led to a dose-dependent decrease in the phosphorylation of Akt (a downstream target of PI3K and mTORC2), S6K (a downstream target of mTORC1), and 4E-BP1 (a downstream target of mTORC1).
In contrast, treatment of OVISE cells with rapamycin primarily inhibited the phosphorylation of S6K, with less effect on the phosphorylation of Akt and 4E-BP1. This is consistent with rapamycin's mechanism as a specific, and sometimes incomplete, inhibitor of mTORC1.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 3. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
DS-7423: A Comparative Guide to a Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DS-7423, a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), with other relevant inhibitors. Experimental data is presented to objectively evaluate its performance, alongside detailed protocols for key validation assays.
Dual Inhibitory Action of this compound
This compound is a novel, orally bioavailable small molecule that potently and selectively inhibits both PI3K and mTOR kinases, key components of a signaling pathway frequently dysregulated in cancer.[1][2] This dual inhibition is significant as mTOR is a downstream effector of PI3K, and targeting both can lead to a more potent and durable anti-tumor response compared to agents that inhibit either kinase alone.[1]
The primary targets of this compound are PI3Kα and mTOR, with IC50 values of 15.6 nM and 34.9 nM, respectively.[3][4] It also demonstrates inhibitory activity against other Class I PI3K isoforms, albeit at higher concentrations.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other selected PI3K, mTOR, and dual PI3K/mTOR inhibitors. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Type | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |
| This compound | Dual PI3K/mTOR | 15.6 | 1,143 | 249 | 262 | 34.9 |
| GDC-0941 (Pictilisib) | Pan-PI3K | 3 | 33 | 75 | 3 | 580 |
| Everolimus (RAD001) | mTORC1 | - | - | - | - | 1.6 - 2.4 |
| Rapamycin (Sirolimus) | mTORC1 | - | - | - | - | ~0.1 |
| PI-103 | Dual PI3K/mTOR | 2 | 3 | 15 | - | 5.7 |
| GSK2126458 | Dual PI3K/mTOR | 0.019 | 0.13 | 0.024 | 0.06 | 0.18 (mTORC1) / 0.3 (mTORC2) |
| NVP-BEZ235 | Dual PI3K/mTOR | 4 | 75 | 5 | 7 | 20.7 |
| PKI-587 | Dual PI3K/mTOR | 0.4 | - | - | - | 1.6 |
Experimental Validation of Dual Inhibition
The dual inhibitory effect of this compound on the PI3K/mTOR pathway is typically validated through a series of in vitro experiments. These assays confirm the compound's ability to engage its targets and inhibit downstream signaling, ultimately affecting cell proliferation.
Signaling Pathway Inhibition
The following diagram illustrates the PI3K/mTOR signaling pathway and the points of inhibition by this compound.
Experimental Workflow for Validation
The following diagram outlines a typical experimental workflow to validate the dual inhibitory effect of a compound like this compound.
Experimental Protocols
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K and mTOR kinases.
-
Reagent Preparation : Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO). Reconstitute recombinant human PI3K and mTOR enzymes in kinase reaction buffer. Prepare substrate (e.g., PIP2 for PI3K) and ATP solutions.
-
Assay Plate Setup : Add the diluted this compound or vehicle control to the wells of a low-volume 384-well plate.
-
Enzyme Addition : Add the kinase enzyme to each well.
-
Pre-incubation : Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Start the kinase reaction by adding the substrate and ATP mixture.
-
Reaction Incubation : Incubate for 60 minutes at room temperature.
-
Detection : Stop the reaction and add detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and a fluorescence acceptor).
-
Data Acquisition : After another incubation period, read the plate on an HTRF-compatible reader.
-
Data Analysis : Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Pathway Inhibition
This method is used to assess the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway within cells treated with this compound.
-
Cell Culture and Treatment : Seed cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified duration.
-
Protein Extraction : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against phosphorylated and total AKT, S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
References
- 1. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Differential Efficacy of DS-7423: A Comparative Analysis in PTEN Wild-Type versus Mutant Cancer Cells
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of DS-7423, a dual PI3K/mTOR inhibitor, in cancer cells with differing PTEN (Phosphatase and Tensin homolog) status. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced activity of PI3K/mTOR pathway inhibitors.
Executive Summary
The tumor suppressor protein PTEN is a critical negative regulator of the PI3K/AKT/mTOR signaling pathway. Its functional status is a key determinant of sensitivity to targeted therapies that inhibit this pathway. Preclinical evidence indicates that the efficacy of the dual PI3K/mTOR inhibitor this compound is significantly influenced by the PTEN status of cancer cells. While PTEN-mutant cells exhibit sensitivity to this compound, PTEN wild-type cells demonstrate a mechanism of adaptive resistance, limiting the drug's therapeutic potential as a monotherapy in this context. This guide synthesizes the available experimental data to elucidate these differences.
Comparative Efficacy of this compound
The differential response to this compound is not primarily characterized by a baseline difference in cytotoxic IC50 values, but rather by the adaptive responses of the cancer cells upon treatment. The key distinction lies in the signaling pathways that are activated in PTEN wild-type cells to circumvent the PI3K/mTOR blockade.
Key Experimental Findings
Studies have demonstrated that in PTEN wild-type prostate cancer cells, treatment with this compound leads to the upregulation of a resistance-conferring feedback loop involving Human Epidermal Growth Factor Receptor 2 (HER2), Prostate-Specific Membrane Antigen (PSMA), and metabotropic glutamate (B1630785) receptor 1 (mGluR1)[1]. In contrast, PTEN-mutant prostate cancer cells respond to this compound by upregulating the androgen receptor (AR) and HER3[1].
The following tables summarize the quantitative data from key experiments, highlighting the differential protein expression changes in response to this compound treatment.
Table 1: Upregulation of Resistance-Associated Proteins in PTEN Wild-Type Prostate Cancer Cells Treated with this compound
| Cell Line | PTEN Status | Protein | Fold Increase in Expression |
| CWR22 | Wild-Type | HER2 | 4.5-fold[2] |
| 22RV1 | Wild-Type | HER2 | 7.3-fold[2] |
| CWR22 | Wild-Type | PSMA | 3.4-fold[1] |
| 22RV1 | Wild-Type | PSMA | 5.6-fold |
Table 2: Upregulation of Signaling Proteins in PTEN Mutant Prostate Cancer Cells Treated with this compound
| Cell Line | PTEN Status | Protein | Fold Increase in Expression |
| LNCaP | Mutant | HER3 | 5.0-fold |
| LNCaP | Mutant | AR | 6.1-fold |
| PC3 | Mutant | HER3 | 18-fold |
Note: The cell lines CWR22 and 22RV1 are established models for PTEN wild-type prostate cancer. The LNCaP and PC3 cell lines are well-characterized as having PTEN mutations or loss.
Signaling Pathway Diagrams
The differential response to this compound in PTEN wild-type and mutant cells can be visualized through the following signaling pathway diagrams.
dot
This compound resistance in PTEN wild-type cells.
dot
This compound action in PTEN mutant cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound efficacy.
Cell Viability and Clonogenic Survival Assays
Objective: To assess the dose-dependent effect of this compound on the viability and long-term proliferative capacity of PTEN wild-type and mutant cancer cells.
Protocol for Clonogenic Survival Assay:
-
Cell Seeding:
-
Culture prostate cancer cells (e.g., CWR22, 22RV1, LNCaP, PC3) to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and determine viability using a trypan blue exclusion assay.
-
Seed a predetermined number of viable cells (typically 200-1000 cells/well, dependent on the cell line's plating efficiency and expected toxicity of the treatment) into 6-well plates containing complete growth medium.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the medium from the wells and replace it with medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plates for the specified duration (e.g., 24-72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete growth medium.
-
Return the plates to the incubator and allow colonies to form over a period of 10-14 days. Change the medium every 2-3 days.
-
-
Staining and Quantification:
-
When colonies in the control wells are visible and consist of at least 50 cells, remove the medium and wash the wells with PBS.
-
Fix the colonies with a solution of 10% methanol (B129727) and 10% acetic acid for 15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (PE of treated sample / PE of control sample).
-
Plot the surviving fraction as a function of drug concentration to generate a dose-response curve.
-
Immunoblotting
Objective: To determine the expression levels of specific proteins (e.g., HER2, PSMA, HER3, AR) in PTEN wild-type and mutant cells following treatment with this compound.
Protocol:
-
Cell Lysis:
-
Seed cells in 6-well or 10 cm dishes and treat with this compound as described above.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-HER2, anti-PSMA, anti-HER3, anti-AR) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression levels of target genes (e.g., ERBB2, FOLH1) in response to this compound treatment.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as previously described.
-
Extract total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers for the target and reference genes (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound, alone or in combination with other agents, on the growth of PTEN wild-type and mutant tumors.
Protocol:
-
Cell Implantation:
-
Harvest and resuspend cancer cells (e.g., CWR22) in a mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., male athymic nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (and any combination agents) or vehicle control to the mice via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
-
Tumor Measurement and Endpoint:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as a measure of toxicity.
-
Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to compare the tumor growth between the different treatment groups.
-
Conclusion and Future Directions
The experimental data clearly indicate that the efficacy of this compound is highly dependent on the PTEN status of cancer cells. In PTEN wild-type cells, this compound monotherapy induces a robust resistance mechanism mediated by the upregulation of the HER2/PSMA/mGluR1 signaling axis. This suggests that for PTEN wild-type tumors, combination therapies targeting these escape pathways, such as co-administration of this compound with a HER2 inhibitor like lapatinib, may be a more effective therapeutic strategy. In contrast, PTEN-mutant cells, which are inherently reliant on the PI3K/AKT/mTOR pathway for survival, appear to be more directly susceptible to the inhibitory effects of this compound, although they may also develop resistance through mechanisms involving AR and HER3 upregulation.
These findings underscore the importance of patient stratification based on PTEN status for the clinical development of this compound and other PI3K/mTOR inhibitors. Further research is warranted to explore the efficacy of combination strategies in overcoming resistance in PTEN wild-type tumors and to fully elucidate the long-term resistance mechanisms in PTEN-mutant settings.
References
A Comparative Analysis of DS-7423 in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Dual PI3K/mTOR Inhibitor DS-7423 Against Alternative Targeted Therapies.
This guide provides a comprehensive comparative analysis of this compound, a novel dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), against other targeted therapies in various cancer models. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a thorough understanding of this compound's performance and potential.
Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway
This compound is an orally bioavailable small molecule that potently inhibits both PI3K and mTOR kinases, key components of a signaling pathway frequently dysregulated in cancer.[1] This dual-action mechanism is designed to provide a more comprehensive blockade of the pathway compared to agents that target either PI3K or mTOR alone, potentially overcoming feedback loops that can lead to treatment resistance.[2]
Below is a diagram illustrating the central role of PI3K and mTOR in cell signaling and the points of inhibition by this compound.
Caption: PI3K/mTOR Signaling Pathway and this compound Inhibition.
Comparative In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and its alternatives in various cancer cell lines.
Table 1: IC50 Values of this compound and Alternatives in Ovarian Cancer Cell Lines
| Cell Line | This compound (nM) | Pictilisib (GDC-0941) (nM) | Everolimus (nM) |
| OVISE | <75[3] | - | - |
| OVMANA | <75[3] | - | - |
| SKOV3 | <75[3] | 140[4] | >10000[5] |
| TOV-21G | <75[3] | - | - |
| A2780 | - | 140[4] | - |
Table 2: IC50 Values of this compound and Alternatives in Prostate Cancer Cell Lines
| Cell Line | This compound (nM) | Buparlisib (BKM120) (nM) | Lapatinib (nM) |
| LNCaP | - | ~1100[6] | 480[5] |
| PC3 | - | - | 360[5] |
| DU145 | - | 100-700[7] | - |
Table 3: IC50 Values of this compound and Alternatives in Breast Cancer Cell Lines
| Cell Line | This compound (nM) | Gedatolisib (PF-05212384) (nM) |
| MDA-MB-361 | - | 4[8] |
| MCF-7 | - | - |
Table 4: IC50 Values of this compound and Alternatives in Glioblastoma and Lung Cancer Cell Lines
| Cancer Type | Cell Line | This compound (nM) | Pictilisib (GDC-0941) (nM) | Buparlisib (BKM120) (µM) |
| Glioblastoma | U-87 MG | - | 950[4] | 1-2[7] |
| Lung Cancer | NCI-H460 | - | - | - |
Note: Direct comparative studies of this compound against all alternatives in the same cell lines are limited. The data presented is compiled from various sources.
Preclinical In Vivo Studies: A Comparative Overview
Ovarian Cancer: In a mouse xenograft model using the OCCA cell line RMG-I, this compound demonstrated dose-dependent tumor growth suppression.[3]
Prostate Cancer: In PTEN wild-type prostate cancer xenograft models, treatment with this compound was shown to be overcome by a feedback loop involving HER2 and PSMA. However, combination therapy of this compound with a HER2 inhibitor (lapatinib) or an mGluR1 inhibitor resulted in decreased tumor growth.[9]
Glioblastoma: In an orthotopic mouse xenograft model using U87 glioma cells, this compound treatment suppressed tumor growth and prolonged survival.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxic effects of this compound and its alternatives.[3]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000 to 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Pictilisib) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
In Vivo Xenograft Study
This generalized protocol is based on methodologies from preclinical studies of this compound and other PI3K inhibitors.[4][9]
Caption: A typical experimental workflow for in vivo xenograft studies.
-
Cell Preparation: Cancer cells are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel, to a final concentration for injection.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (typically 1 x 10^6 to 10 x 10^6) are injected subcutaneously into the flank or orthotopically into the relevant organ of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) or vehicle is administered according to the specified dose and schedule (e.g., oral gavage daily).
-
Endpoint Analysis: At the end of the study (determined by tumor size in the control group or a set time point), mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as Western blotting or immunohistochemistry.
Western Blot Analysis
This protocol is based on standard Western blotting procedures used to assess protein expression and signaling pathway modulation in cancer cells treated with targeted inhibitors.[9][10]
-
Protein Extraction: Cells are treated with the drug for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled, and then separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, consistent with its mechanism as a dual PI3K/mTOR inhibitor. Preclinical in vivo studies have shown its efficacy in suppressing tumor growth in ovarian and glioblastoma models. In prostate cancer, while resistance mechanisms have been identified, combination strategies with other targeted agents show promise.
The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers to evaluate the potential of this compound in various cancer contexts and to design further preclinical and clinical investigations. The provided visualizations of the signaling pathway and experimental workflows offer a clear framework for understanding the drug's mechanism and its evaluation process. Further head-to-head comparative studies will be crucial to fully delineate the therapeutic potential of this compound relative to other PI3K/mTOR pathway inhibitors.
References
- 1. Functional Assessments of Gynecologic Cancer Models Highlight Differences Between Single-Node Inhibitors of the PI3K/AKT/mTOR Pathway and a Pan-PI3K/mTOR Inhibitor, Gedatolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Lapatinib antitumor effect is associated with PI3K and MAPK pathway: An analysis in human and canine prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
Dual Targeting of HER2 and PI3K/AKT Pathways: A Synergistic Approach in Cancer Therapy
A Comparison Guide for Researchers on the Synergistic Effects of DS-7423 (Ipatasertib) with HER2 Inhibitors
The convergence of aberrant signaling pathways is a hallmark of many cancers, presenting opportunities for combination therapies that can overcome resistance and enhance treatment efficacy. This guide provides a comprehensive comparison of the synergistic effects observed when combining this compound (Ipatasertib), a potent inhibitor of the PI3K/AKT pathway, with HER2 inhibitors. This information is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Executive Summary
The combination of this compound (Ipatasertib) and HER2 inhibitors, such as trastuzumab and pertuzumab, has demonstrated significant synergistic anti-tumor activity in both preclinical models and clinical trials. This synergy is rooted in the critical crosstalk between the HER2 and PI3K/AKT/mTOR signaling pathways. HER2 overexpression can lead to the activation of the PI3K/AKT pathway, promoting cell survival and proliferation. Conversely, activation of the PI3K/AKT pathway can contribute to resistance to HER2-targeted therapies. Dual blockade of these pathways results in a more profound and durable anti-cancer effect.
Preclinical Synergistic Effects: In Vitro Studies
Preclinical studies in HER2-positive cancer cell lines have consistently shown that the combination of Ipatasertib (B1662790) and HER2 inhibitors leads to enhanced inhibition of cell proliferation, induction of apoptosis, and reduced colony formation compared to either agent alone.
A study on HER2-positive gastric cancer cell lines demonstrated that the combination of ipatasertib and trastuzumab resulted in a stronger inhibition of cell proliferation compared to single-agent treatment.[1][2] The combination also led to a significant reduction in the migration and invasion of cancer cells, along with an increased rate of apoptosis.[2][3] For instance, in OE19 and OE33 gastric cancer cell lines, the apoptotic rate increased from approximately 35% with single agents to 60% with the combination therapy.[2]
| Cell Line | Cancer Type | Treatment | IC50 (µM) | Observation |
| OE19 | Gastric Cancer | Ipatasertib | ~0.1 - 0.5 | Synergistic reduction in cell proliferation when combined with trastuzumab. |
| OE33 | Gastric Cancer | Ipatasertib | ~0.1 - 0.5 | Enhanced anti-proliferative effect with the addition of trastuzumab. |
| NCI-N87 | Gastric Cancer | Ipatasertib | ~0.1 - 0.5 | Combination with trastuzumab showed improved inhibition of cell growth. |
| SK-BR-3 | Breast Cancer | Pertuzumab + Pyrrolitinib | - | Synergistic inhibition of cell viability and proliferation. |
| BT-474 | Breast Cancer | Pertuzumab + Pyrrolitinib | - | Combination treatment effectively reduced HER-2 levels and promoted apoptosis. |
Clinical Efficacy and Safety: The IPATHER Trial
The phase 1b IPATHER trial evaluated the safety and efficacy of ipatasertib in combination with trastuzumab and pertuzumab as maintenance therapy in patients with HER2-positive, PIK3CA-mutant advanced breast cancer. The trial demonstrated that the combination was safe and effective in this patient population.
| Parameter | Result |
| Maximum Tolerated Dose (MTD) of Ipatasertib | 400 mg daily (21 days on/7 days off) |
| Recommended Phase 2 Dose (RP2D) of Ipatasertib | 400 mg daily (21 days on/7 days off) |
| Clinical Benefit Rate (CBR) | 84.6% |
| Median Progression-Free Survival (PFS) | 15.4 months |
| Common Grade ≥3 Treatment-Related Adverse Events | Diarrhea, rash, nausea, fatigue |
These findings provide a strong rationale for further clinical investigation of this combination in HER2-positive breast cancer with PIK3CA mutations.
Signaling Pathway and Mechanism of Synergy
The synergistic effect of combining this compound (Ipatasertib) and HER2 inhibitors stems from the dual blockade of two interconnected and often co-activated signaling pathways crucial for cancer cell growth and survival.
HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, including the PI3K/AKT/mTOR pathway. This compound (Ipatasertib) is a selective inhibitor of AKT, a central node in the PI3K pathway. By inhibiting both HER2 and AKT, the combination therapy effectively shuts down two major drivers of tumorigenesis.
Experimental Protocols
In Vitro Synergy Assessment Workflow
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound (Ipatasertib) and HER2 inhibitors in vitro.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of single and combination drug treatments on cell proliferation and viability.
-
Procedure:
-
Seed HER2-positive cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (Ipatasertib), a HER2 inhibitor (e.g., trastuzumab), and their combination for 72 hours.
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment.
-
Determine the combination index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
-
2. Western Blot Analysis
-
Objective: To assess the effect of drug treatments on the phosphorylation status of key proteins in the HER2 and PI3K/AKT signaling pathways.
-
Procedure:
-
Treat HER2-positive cancer cells with this compound (Ipatasertib), a HER2 inhibitor, and their combination for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of HER2, AKT, and downstream effectors like S6 ribosomal protein. Also, use an antibody for a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
-
Conclusion
The combination of this compound (Ipatasertib) with HER2 inhibitors represents a promising therapeutic strategy for HER2-positive cancers. The strong preclinical rationale, supported by encouraging clinical data, highlights the potential of this dual-targeting approach to overcome drug resistance and improve patient outcomes. Further research is warranted to optimize dosing schedules, identify predictive biomarkers, and explore the efficacy of this combination in a broader range of HER2-driven malignancies.
References
Independent Validation of DS-7423's Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical antitumor activity of DS-7423, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor. Its performance is evaluated against other relevant PI3K/mTOR inhibitors, supported by experimental data to inform future research and development.
Preclinical Antitumor Activity of this compound
This compound has demonstrated potent antitumor activity in various preclinical models, primarily through the dual inhibition of PI3Kα (IC50 = 15.6 nM) and mTOR (IC50 = 34.9 nM)[1]. This dual-action mechanism is intended to provide a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Ovarian Clear Cell Adenocarcinoma (OCCA)
In a panel of nine OCCA cell lines, this compound exhibited significant anti-proliferative effects with IC50 values under 75 nM, irrespective of the PIK3CA mutational status.[1] In xenograft models using TOV-21G and RMG-I OCCA cells, oral administration of this compound led to a dose-dependent suppression of tumor growth.[2] Mechanistically, this compound was shown to induce TP53-dependent apoptosis in OCCA cell lines with wild-type TP53.[1]
Prostate Cancer
In preclinical models of prostate cancer, the efficacy of this compound has been shown to be dependent on the PTEN status of the cancer cells. In PTEN wild-type prostate cancer models, treatment with this compound led to the upregulation of HER2, PSMA, and mGluR1, creating a feedback loop that confers resistance. However, combining this compound with HER2 or mGluR1 inhibitors resulted in decreased cell survival and tumor growth in xenograft studies, suggesting a potential combination therapy strategy for this patient population.
Comparative Analysis of Dual PI3K/mTOR Inhibitors
To provide a broader context for the preclinical activity of this compound, the following table compares its in vitro potency with other dual PI3K/mTOR inhibitors. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | PI3Kα (IC50, nM) | mTOR (IC50, nM) | Other PI3K Isoforms (IC50, nM) |
| This compound | 15.6 | 34.9 | PI3Kβ: 1,143, PI3Kγ: 249, PI3Kδ: 262 |
| Dactolisib (B1683976) (BEZ235) | 4 | 20.7 | p110γ: 5, p110δ: 7, p110β: 75 |
| Voxtalisib (SAR245409/XL765) | 9 | 170 | - |
| Bimiralisib (PQR309) | Pan-class I inhibitor | Balanced inhibition with PI3K | Pan-class I inhibitor |
Clinical Validation: Phase I Study in Advanced Solid Tumors
A first-in-human, open-label, Phase I clinical trial (NCT01364844) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid malignant tumors.
Key Findings from the Phase I Trial
| Parameter | Result |
| Maximum Tolerated Dose (MTD) | 240 mg/day |
| Recommended Phase 2 Dose (RP2D) | 240 mg/day |
| Common Treatment-Related Adverse Events | Diarrhea, fatigue, decreased appetite, rash, stomatitis |
| Dose-Limiting Toxicities (at 240 mg) | Grade 3 stomatitis, Grade 3 lung infection, Grade 4 hyperglycemia |
| Preliminary Efficacy | Prolonged stable disease observed in various solid tumors, including cholangiocarcinoma, thymic cancer, and non-small cell lung cancer. |
The study concluded that this compound had a manageable safety profile and demonstrated preliminary antitumor activity in a heavily pretreated patient population.
Experimental Protocols
Ovarian Cancer Xenograft Model (TOV-21G and RMG-I)
-
Cell Lines: TOV-21G and RMG-I human ovarian clear cell adenocarcinoma cell lines.
-
Animals: Female severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: 1 x 10^7 cells were subcutaneously injected into the flank of each mouse. For the RMG-I model, tumor pieces from a donor mouse were implanted.
-
Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally, once daily.
-
Endpoint: Tumor volumes were measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for p-AKT and p-S6).
Prostate Cancer Xenograft Model (CWR22)
-
Cell Line: CWR22 human prostate cancer cell line.
-
Animals: Male athymic nude mice.
-
Tumor Implantation: CWR22 cells were subcutaneously injected with Matrigel into the flank of each mouse.
-
Treatment: Once tumors were established, mice were randomized to receive vehicle control or this compound.
-
Endpoint: Tumor growth was monitored. At the end of the study, tumors were harvested for analysis of protein expression (e.g., HER2, PSMA).
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: The PI3K/mTOR signaling pathway and the dual inhibitory action of this compound.
Caption: A generalized experimental workflow for in vivo xenograft studies.
References
A Head-to-Head Comparison of PI3K Inhibitors: DS-7423 vs. GDC-0941
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade frequently dysregulated in a variety of human cancers, making it a prime target for drug development. This guide provides an objective comparison of two prominent PI3K inhibitors, DS-7423 and GDC-0941 (Pictilisib), summarizing their performance based on available preclinical data. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and GDC-0941 are small molecule inhibitors that target the PI3K signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] However, they exhibit distinct inhibitory profiles.
GDC-0941 (Pictilisib) is a potent, orally bioavailable pan-class I PI3K inhibitor, demonstrating strong activity against all four class I PI3K isoforms (α, β, δ, and γ).[3][4] It functions as an ATP-competitive inhibitor, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in the activation of the downstream signaling cascade, including the serine/threonine kinase Akt.[5]
This compound is a dual inhibitor, targeting both PI3K and the mammalian target of rapamycin (B549165) (mTOR), another key kinase in the same signaling pathway.[1][6] Specifically, this compound shows high potency against PI3Kα and mTOR, with weaker activity against other class I PI3K isoforms.[5][6][7] By inhibiting both PI3K and mTOR, this compound provides a more comprehensive blockade of the pathway.
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of inhibition for this compound and GDC-0941.
Quantitative Data Presentation
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and GDC-0941 against various PI3K isoforms and mTOR.
| Target | This compound IC50 (nM) | GDC-0941 IC50 (nM) |
| PI3Kα | 15.6[5][6][7] | 3[3][4] |
| PI3Kβ | 1,143[5][6][7] | 33[3][4] |
| PI3Kγ | 249[5][6][7] | 75[3][4] |
| PI3Kδ | 262[5][6][7] | 3[3][4] |
| mTOR | 34.9[1][5][6][7] | 580[4] |
In Vitro Anti-proliferative Activity
The anti-proliferative effects of both inhibitors have been evaluated in various cancer cell lines. The IC50 values for cell viability are presented below.
| Cell Line | Cancer Type | This compound IC50 (nM) | GDC-0941 IC50 (nM) |
| Ovarian Clear Cell Adenocarcinoma (Panel of 9 lines) | Ovarian Cancer | <75[6][7] | - |
| U87MG | Glioblastoma | - | 950[8][9] |
| A2780 | Ovarian Cancer | - | 140[8][9] |
| PC3 | Prostate Cancer | - | 280[8][9] |
| MDA-MB-361 | Breast Cancer | - | 720[8][9] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound and GDC-0941 has been demonstrated in various mouse xenograft models.
| Inhibitor | Cancer Model | Dosing | Outcome |
| This compound | Ovarian Clear Cell Adenocarcinoma (TOV-21G, RMG-1) | Oral, daily | Significant dose-dependent tumor growth suppression.[6][10] |
| Prostate Cancer (CWR22) | 3 mg/kg, oral, daily | Reduced in vivo tumor growth.[11] | |
| GDC-0941 | Glioblastoma (U87MG) | 150 mg/kg, oral | 98% tumor growth inhibition.[3] |
| Ovarian Cancer (IGROV1) | 150 mg/kg, oral | 80% tumor growth inhibition.[3] | |
| Breast Cancer (MCF7-neo/HER2) | 150 mg/kg, oral, daily | Resulted in tumor stasis.[12] | |
| Medulloblastoma (MEB-Med-8A) | 100 mg/kg, oral, daily | Impaired tumor growth and significantly prolonged survival.[2] | |
| Gastrointestinal Stromal Tumor (GIST) | - | Caused tumor growth stabilization.[13] |
Experimental Protocols
General Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a PI3K inhibitor in a xenograft mouse model.
A detailed, generalized protocol for in vivo xenograft studies is as follows:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media to reach a sufficient number for implantation.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.[14]
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to control (vehicle) and treatment groups. The inhibitor is administered orally or via injection at a specified dose and schedule.[12][14]
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. Tumor growth inhibition is calculated at the end of the study.[14]
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting, to assess the on-target effects of the inhibitor.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are treated with serial dilutions of the inhibitor (e.g., this compound or GDC-0941) for a specific duration (e.g., 72 hours).[15]
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[16]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[16]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.
Western Blotting for Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K pathway, such as AKT and S6 ribosomal protein, to confirm target engagement by the inhibitors.
-
Cell Lysis: Cells treated with the inhibitor are lysed to release their protein content.[17]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).[17]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-AKT, total AKT), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[19]
-
Detection: The signal from the enzyme-conjugated secondary antibody is detected using a chemiluminescent substrate, and the resulting bands are visualized.[19] The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the extent of pathway inhibition.
Conclusion
Both this compound and GDC-0941 are potent inhibitors of the PI3K pathway with demonstrated anti-tumor activity in a range of preclinical models. The key distinction lies in their inhibitory profiles: GDC-0941 is a pan-class I PI3K inhibitor, while this compound is a dual PI3K/mTOR inhibitor with a preference for the PI3Kα isoform.
The choice between these inhibitors for research or therapeutic development may depend on the specific cancer type and its underlying genetic alterations. For tumors driven by broad PI3K class I activation, a pan-inhibitor like GDC-0941 might be advantageous. In contrast, for tumors with PI3Kα mutations and a strong reliance on mTOR signaling, a dual inhibitor like this compound could offer a more targeted and comprehensive pathway blockade. Further head-to-head comparative studies in various cancer models are warranted to fully elucidate the relative merits of these two promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor this compound | PLOS One [journals.plos.org]
- 11. HER2 Mediates PSMA/mGluR1-Driven Resistance to the this compound Dual PI3K/mTOR Inhibitor in PTEN Wild-type Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A potent combination of the novel PI3K inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling DS-7423
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of DS-7423, a potent dual inhibitor of PI3K and mTOR. Adherence to these guidelines is essential to ensure personal safety, maintain experimental integrity, and minimize environmental impact.
Personal Protective Equipment (PPE)
This compound is a potent chemical compound requiring stringent safety measures to prevent exposure. The following personal protective equipment is mandatory when handling this substance, particularly in its powdered form.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is best practice, especially when handling the pure compound or concentrated solutions. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is being handled. |
| Body Protection | Fully buttoned lab coat | A disposable gown is preferred when handling larger quantities or during procedures with a high risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powdered form of this compound to prevent inhalation. All weighing and aliquoting of the powder should be performed in a certified chemical fume hood or a ventilated balance enclosure. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk and ensure the accuracy of experimental results.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage of Solid Compound: For long-term storage, keep the solid compound at -20°C for up to one month or -80°C for up to six months.
-
Storage of Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1]
Preparation of Stock Solutions
-
Engineering Controls: All handling of the powdered form of this compound must be conducted within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate solvent (e.g., DMSO) to the powder to achieve the desired stock solution concentration. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Use in Experiments
-
Dilutions: Perform all serial dilutions of the stock solution in a biological safety cabinet to maintain sterility and operator safety.
-
Labeling: Clearly label all tubes, plates, and flasks containing this compound with the compound name and concentration.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound powder and stock solutions must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous waste disposal.
-
Contaminated Labware: All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, and bench paper, should be collected in a designated hazardous waste container.
-
Cell Culture Waste: Media and cells treated with this compound should be handled as chemical waste. The media can be aspirated into a flask containing a deactivating agent, such as bleach, if appropriate for your experimental setup, or collected for hazardous waste disposal according to your institution's protocols.
Experimental Protocols
IC50 Determination using an MTT Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., ovarian clear cell adenocarcinoma cell lines)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[2]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell blank control.[3]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.[2]
-
-
Incubation:
-
Incubate the plate for the desired time, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[2]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[3]
-
Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[2][3]
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2][3]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve with the log of the inhibitor concentration on the x-axis and the percentage of cell viability on the y-axis to determine the IC50 value.
-
Visualizations
Experimental Workflow for this compound Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
